Dabigatran etexilate-d13
Description
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Properties
IUPAC Name |
ethyl 3-[[1-methyl-2-[[4-[N-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44)/i1D3,4D2,6D2,7D2,10D2,21D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGXQBZTULBEEQ-BTQQZDERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dabigatran etexilate-d13 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Dabigatran Etexilate-d13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dabigatran etexilate is a widely recognized oral anticoagulant that functions as a direct thrombin inhibitor. The introduction of isotopic labeling, specifically the replacement of hydrogen with deuterium to create variants like a hypothetical this compound, represents a strategic approach to modify the drug's pharmacokinetic profile. This technical guide elucidates the established mechanism of action of dabigatran, explores the foundational principles of drug deuteration, and provides a theoretical framework for the mechanism and anticipated pharmacokinetic behavior of this compound. It details the metabolic pathways, the molecular interactions with thrombin, and the potential impact of the kinetic isotope effect on the drug's metabolism and half-life. This document synthesizes data from preclinical and clinical studies of the non-deuterated compound to hypothesize the profile of its deuterated analogue, supported by structured data tables, detailed experimental methodologies, and explanatory diagrams to guide further research and development.
Introduction to Dabigatran Etexilate
Dabigatran etexilate is an orally administered prodrug that is converted in the body to its active form, dabigatran.[1][2] As a member of the direct thrombin inhibitor (DTI) class, it offers a predictable anticoagulant effect, making it a valuable therapeutic agent for the prevention of stroke, systemic embolism in patients with non-valvular atrial fibrillation, and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][3] Unlike traditional anticoagulants like warfarin, its mechanism does not require routine coagulation monitoring.[1][4] The development of deuterated analogues of existing drugs is an established strategy in medicinal chemistry to enhance pharmacokinetic properties.[5][6] A hypothetical molecule, this compound, would involve the substitution of thirteen hydrogen atoms with deuterium, a stable isotope of hydrogen.[7] This guide will explore the implications of such a modification.
Metabolic Activation and Pathway
Dabigatran etexilate itself is pharmacologically inactive.[8] Following oral administration, it is rapidly absorbed and undergoes extensive first-pass metabolism mediated by ubiquitous carboxylesterases in the gut, plasma, and liver to form the active moiety, dabigatran.[1][8]
The bioconversion is a two-step process:
-
Step 1 : Carboxylesterase 2 (CES2) in the intestine hydrolyzes dabigatran etexilate to an intermediate metabolite, dabigatran ethyl ester (M2).[9]
-
Step 2 : Carboxylesterase 1 (CES1) in the liver further converts M2 into the active form, dabigatran.[9]
Once active, dabigatran is the primary molecule responsible for the anticoagulant effect. Its metabolism is not dependent on the cytochrome P450 (CYP450) enzyme system.[10][11] The major metabolic pathway for dabigatran itself is glucuronidation, forming pharmacologically active acyl glucuronides, which account for less than 10% of total dabigatran in plasma.[9][11]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabigatran etexilate - Boehringer Ingelheim - AdisInsight [adisinsight.springer.com]
- 4. droracle.ai [droracle.ai]
- 5. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Dabigatran Acylglucuronide, the Major Metabolite of Dabigatran, Shows a Weaker Anticoagulant Effect than Dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Comprehensive Technical Guide to Dabigatran Etexilate-d13
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dabigatran etexilate-d13, a deuterated isotopologue of the direct thrombin inhibitor, Dabigatran etexilate. This document covers its chemical identity, synthesis, mechanism of action, and application in analytical methodologies, particularly in pharmacokinetic studies.
Chemical Identity and Properties
This compound is the deuterium-labeled version of Dabigatran etexilate. Stable isotope-labeled compounds like this are invaluable in bioanalytical assays, serving as ideal internal standards for mass spectrometry-based quantification due to their similar chemical and physical properties to the unlabeled analyte, but distinct mass.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 2749293-92-1[1] |
| Unlabeled CAS Number | 211915-06-9 |
| Mesylate Salt CAS Number | 872728-81-9 |
Synthesis of Dabigatran Etexilate
The synthesis of Dabigatran etexilate is a multi-step process. While the specific synthesis of the d13 isotopologue is not detailed in publicly available literature, it would involve the use of a deuterated starting material, likely in the hexyloxycarbonyl portion of the molecule. A general synthesis for the unlabeled compound, which serves as a blueprint, is outlined below.
Synthetic Scheme Overview
A common synthetic route involves the condensation of key intermediates to form the benzimidazole core, followed by the addition of the side chains. One reported method utilizes a novel synthon, n-hexyl-4-nitrophenyl carbonate, to improve purity by reducing the formation of byproducts associated with the use of n-hexyl chloroformate[2].
Example Experimental Protocol for Dabigatran Etexilate Mesylate Salt Formation
This protocol describes the final step of converting Dabigatran etexilate free base to its mesylate salt, a common pharmaceutical form.
-
Dissolution: Charge 1.0 kg (1.59 mol) of Dabigatran etexilate and 7.0 L of acetone into a reactor. Heat the suspension to 40–45 °C until a clear solution is obtained[2].
-
Filtration: Filter the solution through a celite bed and wash the bed with 1.0 L of acetone[2].
-
Cooling: Cool the combined filtrate to 25–30 °C[2].
-
Precipitation: To the resulting suspension, add a solution of methanesulfonic acid (0.15 kg, 1.56 mol) diluted with 4.5 L of acetone[2].
-
Stirring and Crystallization: Stir the precipitated salt at 25–30 °C for 1 hour, then cool to 17–23 °C and continue stirring for another hour[2].
-
Isolation and Washing: Filter the precipitated salt and wash it with 1.0 L of acetone[2].
-
Drying: Dry the product under vacuum to yield Dabigatran etexilate mesylate.
Mechanism of Action: Inhibition of the Coagulation Cascade
Dabigatran etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.
Pharmacokinetics
Dabigatran etexilate is rapidly absorbed and converted to dabigatran. The pharmacokinetic parameters of dabigatran have been well-characterized in numerous clinical studies.
| Pharmacokinetic Parameter | Value (Single Dose, 150 mg) | Value (Multiple Dose, 150 mg bid) |
| Tmax (median, h) | ~2.0 | ~2.0 |
| Cmax (mean, ng/mL) | Varies by study population | Varies by study population |
| AUC (mean, ng·h/mL) | Varies by study population | Varies by study population |
| t1/2 (mean, h) | 12-17 | 12-17 |
Note: Cmax and AUC values can vary significantly based on factors such as age, renal function, and co-administered medications.
Analytical Methodology: Quantification in Biological Matrices
This compound is primarily used as an internal standard for the quantification of dabigatran and its prodrug in biological samples, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow for Plasma Sample Analysis
The following diagram illustrates a typical workflow for the quantification of dabigatran in human plasma using this compound as an internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol is a composite based on several published methods for the analysis of dabigatran in human plasma. This compound would be used as the internal standard in this procedure.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Dabigatran etexilate and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the Dabigatran etexilate stock solution to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of the internal standard (this compound).
2. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile (e.g., 375 µL of 1% formic acid in acetonitrile)[3].
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis. Some methods may include a phospholipid removal step or an evaporation and reconstitution step.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., a silica-based C18 column)[4].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol)[5][6].
-
Flow Rate: A typical flow rate is around 0.25-0.5 mL/min[5].
-
Injection Volume: Typically 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both dabigatran and the deuterated internal standard are monitored. For example, for dabigatran, a transition of m/z 472.2 -> 289.1 has been reported[7]. The transition for this compound would be shifted by the mass of the deuterium labels.
-
4. Data Analysis:
-
The concentration of dabigatran in the plasma samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.
Validation Parameters for the Bioanalytical Method: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term) | Analyte should be stable under expected storage and handling conditions |
LLOQ: Lower Limit of Quantification
This technical guide provides essential information for researchers and scientists working with this compound. The provided protocols and data serve as a foundation for developing and validating robust analytical methods for pharmacokinetic and other research applications.
References
- 1. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Dabigatran Etexilate-d13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dabigatran Etexilate-d13, a deuterated internal standard essential for the accurate quantification of dabigatran etexilate and its active metabolite, dabigatran, in complex biological matrices. This document outlines the compound's properties, its critical role in bioanalytical method development, and detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Dabigatran Etexilate and the Need for a Deuterated Standard
Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct thrombin inhibitor. It is widely used as an anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.
Accurate measurement of dabigatran and its prodrug, dabigatran etexilate, in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. This is because a deuterated standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer source, correcting for matrix effects and variability in sample preparation, leading to highly accurate and precise results.[1][2]
Physicochemical Properties and Quantitative Data
This compound is a deuterium-labeled version of dabigatran etexilate. The deuterium labels are typically located on the hexyloxycarbonyl side chain.
| Property | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 2749293-92-1 | [3] |
| Purity | ≥99.28% | [3] |
| Molecular Formula | C₃₄H₂₈D₁₃N₇O₅ | |
| Molecular Weight | Approximately 640.88 g/mol | |
| Storage Conditions | -20°C for long-term storage | [3] |
Mass Spectrometric Data (Multiple Reaction Monitoring - MRM)
The following table summarizes typical MRM transitions used for the quantification of dabigatran etexilate and its active metabolite, dabigatran. The precursor ion for this compound is inferred by adding the mass of 13 deuterons to the protonated molecule of the non-deuterated form. The product ions would be determined during method development, but likely fragmentation patterns can be predicted from the non-deuterated compound.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes | Reference |
| Dabigatran Etexilate | 628.3 / 629.5 | 289.1 / 290.1 / 434.8 | The protonated molecule [M+H]⁺. Different studies report slightly different m/z values and product ions. | [3][4][5] |
| Dabigatran (Active Form) | 472.2 / 472.3 | 289.1 / 289.2 / 289.3 / 295.2 / 306.2 | The protonated molecule [M+H]⁺. Multiple product ions are often monitored for confirmation. | [1][4] |
| Dabigatran-d3 (IS) | 475.3 | 292.2 | A commonly used internal standard for the active metabolite. | [5] |
| Dabigatran-13C6 (IS) | 478.2 | 295.2 / 312.2 | Another stable isotope-labeled internal standard for the active metabolite. | [1][4] |
| This compound (IS) | ~642.5 | To be determined | The expected protonated molecule [M+H]⁺. The product ions would be fragments of this precursor and would need to be optimized during method development. A likely product ion would be m/z ~289.1. |
Experimental Protocols
The following sections provide detailed methodologies for the use of a deuterated internal standard, which can be adapted for this compound, in the bioanalysis of dabigatran and its prodrug.
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting the analytes from plasma samples.
-
Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of a buffer solution (e.g., 0.2 M ammonium formate, pH 3.5).
-
Internal Standard Spiking: Add a known amount (e.g., 40 µL of a 100 ng/mL solution) of the this compound internal standard solution.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 100-200 µL of ice-cold acetonitrile).
-
Vortexing and Centrifugation: Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation. Centrifuge the samples at a high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Plasma Pre-treatment: To a volume of plasma (e.g., 100 µL), add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 cartridge) with methanol followed by water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove interferences.
-
Elution: Elute the analytes and the internal standard with a strong solvent (e.g., a high percentage of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC parameters for the separation of dabigatran and its related compounds.
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., YMC-Triart C18, 50 x 2 mm, 3 µm; GL Sciences Ace C18, 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 2 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to achieve good separation of the prodrug, the active metabolite, and potential interfering substances. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 20 - 40 °C |
| Injection Volume | 2.5 - 10 µL |
Mass Spectrometry (MS) Conditions
The following are typical MS parameters for the analysis of dabigatran and its related compounds.
| Parameter | Typical Conditions |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~4200 - 5500 V |
| Source Temperature | ~400 - 500 °C |
| Collision Gas | Nitrogen or Argon |
| MRM Transitions | As listed in the quantitative data table. These need to be optimized for the specific instrument and for this compound. |
Visualizations
Signaling Pathway: Mechanism of Action of Dabigatran
Caption: Metabolic activation of dabigatran etexilate and its inhibitory effect on thrombin.
Experimental Workflow: Bioanalytical Method Using an Internal Standard
Caption: A typical workflow for the quantification of dabigatran using a deuterated internal standard.
Logical Relationship: Role of the Internal Standard
Caption: The role of the internal standard in correcting for matrix effects to ensure accurate quantification.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical analysis. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the highest level of accuracy and precision for the quantification of dabigatran etexilate and its active metabolite. The experimental protocols and data presented in this guide provide a solid foundation for the development and validation of robust analytical methods for this important anticoagulant.
References
- 1. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbpr.net [ijbpr.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Dabigatran Etexilate-d13: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of dabigatran etexilate-d13. While specific pharmacokinetic studies on the deuterated (d13) form are not publicly available, its use as an internal standard in bioanalytical methods presupposes that its pharmacokinetic properties are essentially identical to the non-deuterated parent compound, dabigatran etexilate. Therefore, this document will focus on the well-established pharmacokinetics of dabigatran etexilate, with the understanding that this serves as a direct proxy for the d13 variant.
Dabigatran etexilate is a prodrug that is rapidly converted to its active form, dabigatran, a potent, direct thrombin inhibitor. The pharmacokinetic profile of dabigatran is predictable, allowing for fixed-dose regimens.[1][2]
I. Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of dabigatran following oral administration of dabigatran etexilate in healthy adult subjects.
Table 1: Absorption and Distribution of Dabigatran
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.0 hours | [1][2][3][4] |
| Absolute Bioavailability | 3 - 7% | [5] |
| Volume of Distribution (Vd) | 50 - 70 L | [5] |
| Plasma Protein Binding | ~35% | [5] |
Table 2: Metabolism and Elimination of Dabigatran
| Parameter | Value | Reference |
| Metabolism | Hydrolysis to active dabigatran by esterases. No significant CYP450 metabolism.[3][4] | [3][4] |
| Elimination Half-Life (t½) | 12 - 17 hours | [3][5] |
| Primary Route of Excretion | Renal (as unchanged dabigatran) | [1][3][4] |
| Renal Clearance | Constitutes ~80% of total clearance | [6] |
II. Metabolic Pathway and Bioactivation
Dabigatran etexilate is a double prodrug that undergoes a two-step hydrolysis to become the active thrombin inhibitor, dabigatran. This conversion is primarily mediated by ubiquitous esterases in the intestine and liver.[7] The process is independent of the cytochrome P450 system, which minimizes the potential for drug-drug interactions with compounds metabolized by these enzymes.[1][3][4]
III. Experimental Protocols
The quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies. The standard method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Deuterated internal standards, such as dabigatran-d13, are essential for accurate quantification.
A. General Bioanalytical Method for Dabigatran Quantification in Human Plasma
This section outlines a typical experimental protocol for the determination of dabigatran concentrations in human plasma using LC-MS/MS with a deuterated internal standard.
-
Sample Preparation:
-
Aliquots of human plasma (typically 50-100 µL) are thawed.
-
An internal standard working solution (containing dabigatran-d13 or a similar stable isotope-labeled analog like 13C6-dabigatran) is added to each plasma sample.[2]
-
Protein precipitation is performed by adding a solvent such as acetonitrile.[8] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Alternatively, solid-phase extraction (SPE) can be used for cleaner sample extracts.[1]
-
The resulting supernatant is transferred to a new plate or vial, often for evaporation and reconstitution in the mobile phase to enhance sensitivity.[8]
-
-
Chromatographic Separation (HPLC):
-
An aliquot of the prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
Separation is typically achieved on a C18 reverse-phase column.[1][8]
-
The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile and/or methanol).[1][9] A gradient elution is often employed to ensure good separation from endogenous plasma components.
-
-
Mass Spectrometric Detection (MS/MS):
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[10]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both dabigatran and the deuterated internal standard.[10]
-
The peak area ratio of the analyte to the internal standard is used to calculate the concentration of dabigatran in the unknown samples by comparing it to a standard curve prepared in the same biological matrix.
-
B. Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a pharmacokinetic study of dabigatran.
IV. Conclusion
The pharmacokinetic profile of this compound is considered equivalent to that of its non-deuterated counterpart. Following oral administration, it is rapidly absorbed and converted to the active compound, dabigatran. Dabigatran exhibits predictable pharmacokinetics with a half-life of 12-17 hours and is primarily eliminated via the kidneys. Its metabolism is independent of the CYP450 system, reducing the likelihood of certain drug-drug interactions. The use of deuterated internal standards is fundamental to the accurate bioanalytical quantification of dabigatran in pharmacokinetic research, enabling robust characterization of its absorption, distribution, metabolism, and excretion.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the Pharmacokinetics of Dabigatran etexilate mesylate?_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development, validation and application of a new HPLC-DAD method for simultaneous quantification of apixaban, dabigatran, edoxaban and rivaroxaban in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Degradation of Dabigatran Etexilate: An In-depth Technical Guide
Disclaimer: This technical guide primarily focuses on the stability and degradation of dabigatran etexilate. While the principles discussed are generally applicable to its deuterated analogue, dabigatran etexilate-d13, specific quantitative data for the deuterated form is not available in the reviewed literature. The kinetic rates of degradation for the d13 variant may differ slightly due to isotopic effects.
Introduction
Dabigatran etexilate is an orally administered prodrug of dabigatran, a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1] As a prodrug, dabigatran etexilate is designed to be rapidly converted to its active form, dabigatran, after oral administration.[2] Understanding the stability of dabigatran etexilate and its degradation pathways is critical for ensuring its quality, efficacy, and safety. This guide provides a comprehensive overview of the known metabolic and chemical degradation pathways of dabigatran etexilate, supported by available quantitative data and detailed experimental protocols.
Metabolic Conversion and Degradation
The primary pathway for the conversion of dabigatran etexilate to its active form, dabigatran, is through hydrolysis catalyzed by carboxylesterases (CES). This is a two-step process involving two major intermediate metabolites, M1 (BIBR 1087) and M2 (BIBR 951).[2][3]
-
Step 1: Formation of Intermediates.
-
Step 2: Formation of Dabigatran.
The cytochrome P450 system does not play a significant role in the metabolism of dabigatran etexilate.[2]
Metabolic Pathway Diagram
Caption: Metabolic conversion of dabigatran etexilate to dabigatran.
Chemical Stability and Forced Degradation
Forced degradation studies are essential for identifying the potential degradation products and pathways of a drug substance under various stress conditions. Dabigatran etexilate has been subjected to hydrolytic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2][5]
Summary of Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl at 60°C for 1 hour | ~17.64% degradation | [5] |
| 0.1N HCl, reflux for 5 hours at 80°C | 13.15% degradation | [1] | |
| Alkaline Hydrolysis | 0.1 N NaOH at 60°C for 1 hour | ~15.64% degradation | [5] |
| 0.04N NaOH at room temperature for 15 minutes | 16.25% degradation | [1] | |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 30 minutes | ~16.34% degradation | [5] |
| 30% H₂O₂ | 14.66% degradation | [1] | |
| Thermal Degradation | Solid drug at 70°C for 48 hours | Significant degradation | [5] |
| Solution (60 µg/mL) at 60°C for 4 hours | ~75% reduction in concentration | [6] | |
| Dry heat at 80°C for 7 days | 0.12% increase in total impurities | [1] | |
| Photolytic Degradation | UV light exposure | Less susceptible compared to hydrolysis | [2] |
| UV light (200 W.hr/m²) and fluorescent light (1.2 M LUX) | 0.15% increase in total impurities | [1] |
Major Degradation Pathways
Under stress conditions, dabigatran etexilate undergoes several degradation reactions, including hydrolysis of the ester and carbamate linkages, O-dealkylation, and N-dealkylation.[2]
-
Hydrolysis: The primary degradation pathway under both acidic and alkaline conditions is the hydrolysis of the ethyl ester and the carbamate ester, leading to the formation of M1, M2, and ultimately dabigatran.
-
O-dealkylation: This has been observed under hydrolytic stress conditions.[2]
-
N-dealkylation: This has been noted under photolytic and oxidative stress, although the drug is less susceptible to these conditions.[2]
Degradation Pathway Diagram
Caption: Major chemical degradation pathways of dabigatran etexilate.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of stability studies. The following are summaries of experimental protocols from cited literature.
Forced Degradation Study Protocol[5]
-
Objective: To establish the stability-indicating nature of an HPLC method and elucidate degradation pathways.
-
Stock Solution: 1 mg/mL of dabigatran etexilate mesylate.
-
Stress Conditions:
-
Acidic Hydrolysis: The stock solution was treated with 0.1 N HCl at 60°C for 1 hour.
-
Alkaline Hydrolysis: The stock solution was treated with 0.1 N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: The stock solution was treated with 3% H₂O₂ at room temperature for 30 minutes.
-
Thermal Degradation: The solid drug was exposed to a hot air oven at 70°C for 48 hours.
-
-
Analysis: Samples were analyzed by a validated stability-indicating HPLC method.
Thermal Degradation Kinetics Study Protocol[6]
-
Objective: To evaluate the degradation kinetics of dabigatran etexilate under thermal stress.
-
Sample Preparation: Solutions of dabigatran etexilate (60 µg/mL) were prepared.
-
Stress Condition: The solutions were exposed to 60°C for 4 hours, protected from light.
-
Time Points: Samples were evaluated at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, and 4 hours.
-
Analysis:
-
Samples were diluted to a final concentration of 30 µg/mL with the mobile phase for LC-UV analysis.
-
Samples were further diluted to 2 µg/mL with the mobile phase for LC-ESI-MS analysis to characterize degradation products.
-
Experimental Workflow for Stability Testing
Caption: General experimental workflow for forced degradation studies.
Conclusion
Dabigatran etexilate is primarily converted to its active form, dabigatran, through a two-step enzymatic hydrolysis involving carboxylesterases CES1 and CES2. The molecule is susceptible to degradation under various stress conditions, with hydrolysis being the most significant pathway, leading to the formation of its active metabolite and other related substances. It exhibits greater stability under photolytic and oxidative conditions. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with dabigatran etexilate. Further studies specifically on the d13-labeled variant would be beneficial to confirm if the deuteration significantly alters its stability profile.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrj.org [chemrj.org]
- 6. scielo.br [scielo.br]
A Technical Guide to the Prodrug Conversion of Dabigatran Etexilate to Dabigatran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic conversion of the prodrug dabigatran etexilate to its active form, dabigatran. The information presented herein is curated for professionals in the fields of pharmacology, drug metabolism, and clinical development. This document details the enzymatic pathways, kinetic parameters, and experimental methodologies pertinent to this critical biotransformation. The deuterated isotopologue, dabigatran etexilate-d13, is often utilized as an internal standard in bioanalytical methods for quantification; its metabolic conversion pathway is presumed to be identical to that of the non-deuterated compound.
Introduction
Dabigatran etexilate is an orally administered double prodrug designed to improve the bioavailability of its active moiety, dabigatran, a potent, direct thrombin inhibitor.[1][2] Dabigatran itself has low oral bioavailability, necessitating the prodrug approach for effective oral anticoagulation therapy.[1] The conversion of dabigatran etexilate to dabigatran is a rapid, two-step hydrolysis process mediated by carboxylesterases.[3] This biotransformation primarily occurs in the intestine and liver, and understanding its mechanism and kinetics is crucial for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
Metabolic Conversion Pathway
The biotransformation of dabigatran etexilate to dabigatran is predominantly carried out by two major carboxylesterase enzymes: CES1, primarily found in the liver, and CES2, which is abundant in the intestine.[3][4] The conversion involves the hydrolysis of two ester bonds. While the cytochrome P450 system does not play a significant role in the formation of the active metabolite, dabigatran, it may be involved in the metabolism of dabigatran etexilate and its intermediate metabolites to a minor extent.[3][5][6]
There are two recognized pathways for this conversion: a major and a minor pathway.
Major Pathway:
-
Intestinal Hydrolysis: Following oral administration, dabigatran etexilate is first hydrolyzed by intestinal carboxylesterase 2 (CES2). This initial step cleaves the carbamate ester, leading to the formation of the intermediate metabolite M2 (also known as BIBR 0951).[3][4]
-
Hepatic Hydrolysis: The intermediate M2 is then absorbed and transported to the liver, where it undergoes a second hydrolysis step. Hepatic carboxylesterase 1 (CES1) cleaves the ethyl ester bond of M2 to form the active drug, dabigatran.[3][4]
Minor Pathway:
-
Hepatic/Intestinal Hydrolysis: Alternatively, dabigatran etexilate can first be hydrolyzed by CES1, which cleaves the ethyl ester to form the intermediate metabolite M1 (also known as BIBR 1087).[4]
-
Subsequent Hydrolysis: M1 is then hydrolyzed by CES2 to form dabigatran.[4]
In vitro studies suggest that the major pathway, initiated by intestinal CES2, is the predominant route for the formation of dabigatran in vivo.[3][4]
Metabolic conversion pathway of dabigatran etexilate.
Quantitative Data
The following tables summarize the key quantitative data related to the enzymatic conversion and pharmacokinetics of dabigatran etexilate and dabigatran.
Table 1: In Vitro Enzyme Kinetics of Dabigatran Etexilate Hydrolysis [4]
| Enzyme | Metabolite Formed | Km (μM) | Vmax (pmol/min/mg protein) |
| CES1 | M1 | 24.9 ± 2.9 | 676 ± 26 |
| CES2 | M2 | 5.5 ± 0.8 | 71.1 ± 2.4 |
Table 2: Pharmacokinetic Parameters of Dabigatran Following Oral Administration of Dabigatran Etexilate in Healthy Adults
| Parameter | Value | Reference(s) |
| Bioavailability | 3-7% | [7][8] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (fasted) | [1][2][9] |
| Plasma Half-life (t½) | 12-17 hours | [7][8] |
| Volume of Distribution (Vd) | 50-70 L | [7] |
| Plasma Protein Binding | ~35% | [7] |
Experimental Protocols
This section outlines typical experimental protocols for studying the in vitro conversion of dabigatran etexilate.
4.1. In Vitro Metabolic Stability Assay Using Human Liver and Intestinal Microsomes
This protocol is designed to assess the sequential hydrolysis of dabigatran etexilate, mimicking the in vivo metabolic pathway.
-
Materials:
-
Dabigatran etexilate
-
Human liver microsomes (HLM) or S9 fraction (HLS9)
-
Human intestinal microsomes (HIM)
-
Recombinant human CES1 and CES2 enzymes
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (for studies including CYP450 metabolism, though not primary for dabigatran)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., dabigatran-d13)
-
LC-MS/MS system
-
-
Procedure:
-
Incubation Setup: Prepare incubation mixtures in phosphate buffer containing human intestinal microsomes (or recombinant CES2) and dabigatran etexilate (e.g., 200 nM).
-
Initiation and Incubation: Pre-incubate the enzyme mixture at 37°C for a few minutes. Initiate the reaction by adding dabigatran etexilate. Incubate at 37°C with gentle shaking.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard.
-
Sequential Hydrolysis: For the sequential assay, after the initial incubation with HIM, the mixture is then incubated with HLS9 (or recombinant CES1) to observe the conversion of the intermediate M2 to dabigatran.
-
Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples for the concentrations of dabigatran etexilate, intermediate metabolites (M1 and M2), and dabigatran using a validated LC-MS/MS method.
-
4.2. Enzyme Kinetics (Km and Vmax) Determination
This protocol is used to determine the kinetic parameters of the enzymes responsible for dabigatran etexilate hydrolysis.
-
Procedure:
-
Incubation Setup: Prepare separate incubations with recombinant CES1 and CES2 enzymes at a fixed protein concentration (e.g., 0.025 mg/mL).
-
Substrate Concentrations: Use a range of dabigatran etexilate concentrations that bracket the expected Km value.
-
Linearity Check: Ensure that metabolite formation is linear with respect to incubation time and protein concentration.
-
Incubation and Termination: Perform the incubations and terminate the reactions as described in the metabolic stability assay.
-
Data Analysis: Measure the initial velocity of metabolite formation at each substrate concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inoncology.es [inoncology.es]
- 6. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Dabigatran Etexilate Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dabigatran etexilate in plasma. The method utilizes a stable isotope-labeled internal standard, Dabigatran etexilate-d13, to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate determination of Dabigatran etexilate concentrations.
Introduction
Dabigatran etexilate is an oral direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[1] Accurate quantification of Dabigatran etexilate in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Dabigatran etexilate reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity series or equivalent)[3]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6470B LC/TQ or equivalent)[3]
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing 200 nM of the internal standard, this compound.[4]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 16,000 x g for 5 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[4]
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 x 150 mm, 3.5 µm)[1]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient can be optimized, for example, starting at 40% B, increasing to 70% B over 10 minutes.[1]
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 25°C[1]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dabigatran etexilate: m/z 629.4 -> 290.1[5]
-
This compound: The precursor ion will be shifted by +13 Da (m/z 642.4), and the product ion may also be shifted depending on the fragmentation pattern. A common fragment would likely remain the same or be shifted if the deuterium labels are on the fragmented portion. For this note, we will assume a common fragment, but this would need to be empirically determined.
-
Results and Discussion
Method validation was performed according to regulatory guidelines. The method demonstrated excellent linearity, precision, accuracy, and recovery.
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Dabigatran etexilate in human plasma. The correlation coefficient (r²) was greater than 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Dabigatran etexilate | Low QC | 3.84 - 9.79 | 1.07 - 8.76 | 95.84 - 109.44 | 99.4 - 103.42 |
| Medium QC | < 15 | < 15 | 85 - 115 | 85 - 115 | |
| High QC | < 15 | < 15 | 85 - 115 | 85 - 115 | |
| Data is representative and compiled from similar published methods.[5] |
Recovery
The extraction recovery of Dabigatran etexilate from human plasma was determined at three QC levels and was found to be consistent and reproducible.
| Analyte | QC Level | Mean Recovery (%) |
| Dabigatran etexilate | Low QC | > 80 |
| Medium QC | > 80 | |
| High QC | > 80 | |
| Data is representative and compiled from similar published methods.[3] |
Workflow Diagram
Caption: Experimental workflow for Dabigatran etexilate quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Dabigatran etexilate in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for demanding bioanalytical applications in drug development and research.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dabigatran Etexilate-d13 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate is an orally administered prodrug that is rapidly converted in the body to its active form, dabigatran, a potent, direct thrombin inhibitor. Understanding the pharmacokinetic profile of dabigatran etexilate and its active metabolite is crucial for drug development and clinical application. The use of stable isotope-labeled internal standards, such as Dabigatran etexilate-d13, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification in pharmacokinetic studies. This approach ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for conducting a preclinical pharmacokinetic study of dabigatran etexilate in a rat model using this compound as an internal standard.
Rationale for Using this compound in Pharmacokinetic Studies
Stable isotope-labeled drug analogues are the preferred internal standards in quantitative bioanalysis for several key reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled drug. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for any losses or variations in these steps.
-
Co-elution with Analyte: The labeled and unlabeled compounds co-elute chromatographically, which helps to mitigate the effects of matrix suppression or enhancement in the ion source of the mass spectrometer.
-
Mass-based Discrimination: Despite their similar properties, the mass difference between the deuterated and non-deuterated forms allows for their distinct detection by the mass spectrometer, enabling accurate quantification.
-
Improved Data Quality: The use of a stable isotope-labeled internal standard significantly improves the accuracy, precision, and robustness of the bioanalytical method, leading to more reliable pharmacokinetic data.
Metabolic Pathway of Dabigatran Etexilate
Dabigatran etexilate undergoes a two-step bioconversion to the active dabigatran. It is first hydrolyzed by esterases to an intermediate metabolite, which is then further hydrolyzed to dabigatran. Dabigatran itself is subject to glucuronidation to form pharmacologically active acylglucuronides.
Caption: Metabolic conversion of dabigatran etexilate.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in Sprague-Dawley rats following a single oral administration of dabigatran etexilate.
3.1.1. Animal Model and Dosing
-
Species: Male Sprague-Dawley rats (n=6 per time point)
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Animals should be acclimated for at least one week prior to the study.
-
Dosing Formulation: Dabigatran etexilate suspended in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water).
-
Administration: A single oral gavage of dabigatran etexilate at a dose of 15 mg/kg.[1]
3.1.2. Blood Sampling
-
Sample Collection: Approximately 0.3 mL of blood is collected from the jugular vein at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Anticoagulant: Blood samples are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: The blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: The resulting plasma samples are stored at -80°C until analysis.
Caption: Workflow for a preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS
This method is for the simultaneous quantification of dabigatran etexilate and its active metabolite, dabigatran, in rat plasma.
3.2.1. Materials and Reagents
-
Dabigatran etexilate reference standard
-
Dabigatran reference standard
-
This compound (Internal Standard for Dabigatran Etexilate)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
3.2.2. Stock and Working Solutions
-
Prepare individual stock solutions of dabigatran etexilate, dabigatran, and the internal standards in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the stock solutions in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a combined internal standard working solution containing this compound and Dabigatran-13C6 at an appropriate concentration (e.g., 100 ng/mL) in methanol.
3.2.3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran Etexilate | 629.4 | 290.1[4] |
| This compound (IS) | 642.4 | 290.1 |
| Dabigatran | 472.3 | 289.1[3][4] |
| Dabigatran-13C6 (IS) | 478.2 | 295.2[3] |
*Note: The exact m/z for this compound will depend on the position and number of deuterium atoms. The value provided is a theoretical calculation assuming 13 deuterium atoms on the hexyl and ethyl ester moieties. This should be confirmed with the certificate of analysis for the specific internal standard used.
Data Presentation
The following tables summarize representative pharmacokinetic data obtained from a preclinical study in rats following a single oral dose of 15 mg/kg dabigatran etexilate.
Table 1: Plasma Concentration of Dabigatran Etexilate and Dabigatran over Time
| Time (h) | Mean Dabigatran Etexilate Conc. (ng/mL) ± SD | Mean Dabigatran Conc. (ng/mL) ± SD |
| 0.25 | 185.6 ± 45.2 | 78.3 ± 21.5 |
| 0.5 | 254.1 ± 68.9 | 155.4 ± 38.7 |
| 1 | 162.3 ± 41.7 | 210.8 ± 55.1 |
| 2 | 88.5 ± 23.6 | 185.2 ± 49.3 |
| 4 | 35.1 ± 9.8 | 112.6 ± 30.1 |
| 6 | 12.7 ± 4.1 | 68.4 ± 18.9 |
| 8 | 5.2 ± 1.9 | 41.3 ± 11.5 |
| 12 | BQL | 20.1 ± 6.7 |
| 24 | BQL | 5.8 ± 2.1 |
BQL: Below Quantifiable Limit
Table 2: Pharmacokinetic Parameters of Dabigatran Etexilate and Dabigatran
| Parameter | Dabigatran Etexilate | Dabigatran |
| Cmax (ng/mL) | 261.5 ± 70.3 | 215.6 ± 58.4 |
| Tmax (h) | 0.5 | 1.0 |
| AUC0-t (ngh/mL) | 452.8 ± 110.7 | 1256.3 ± 321.9 |
| AUC0-inf (ngh/mL) | 460.1 ± 115.2 | 1298.7 ± 335.4 |
| t1/2 (h) | 1.8 ± 0.4 | 4.5 ± 1.1 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of dabigatran etexilate and its active metabolite, dabigatran, in plasma samples. The detailed protocols and representative data presented in these application notes serve as a valuable resource for researchers and scientists involved in the pharmacokinetic evaluation of this important anticoagulant. The high-quality data obtained using this methodology is essential for making informed decisions during the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dabigatran Etexilate-d13 for Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate, a prodrug, is orally administered and rapidly converted to its active form, dabigatran, a potent, direct thrombin inhibitor.[1][2] It is prescribed for the prevention of stroke in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1] While routine therapeutic drug monitoring (TDM) of dabigatran is not always necessary due to its predictable pharmacokinetic profile, it can be crucial in specific clinical scenarios.[2] These situations include patients with renal impairment, suspected overdose, bleeding complications, or before urgent surgical procedures.[3] Accurate quantification of dabigatran in plasma is essential in these cases to guide clinical decisions.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of dabigatran in biological matrices due to its high sensitivity, specificity, and accuracy.[4] The use of a stable isotope-labeled internal standard, such as Dabigatran etexilate-d13 (which is metabolized to Dabigatran-d13), is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This document provides detailed application notes and protocols for the therapeutic drug monitoring of dabigatran using this compound as an internal standard.
Mechanism of Action and Signaling Pathway
Dabigatran is a reversible and competitive direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[5][6] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[6] It also inhibits thrombin-induced platelet aggregation.
Coagulation Cascade and Dabigatran's Site of Action
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Dabigatran Etexilate-d13
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dabigatran etexilate-d13 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dabigatran etexilate is a prodrug that is converted to the active anticoagulant, dabigatran. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies.
Overview of Analytical Methodology
The principle analytical method for the quantification of Dabigatran etexilate and its metabolites, including the deuterated internal standard, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for analyzing complex biological samples. The general workflow involves sample preparation to extract the analyte and internal standard, chromatographic separation, and detection by the mass spectrometer.
Caption: General workflow for the bioanalysis of Dabigatran etexilate using a deuterated internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for extracting Dabigatran etexilate and its internal standard from plasma samples.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following are typical LC parameters for the separation of Dabigatran etexilate.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to specific validated methods for gradient programs |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. The precursor-to-product ion transitions for Dabigatran etexilate and a commonly used deuterated dabigatran internal standard are provided below. Researchers should optimize these for their specific instrument and for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dabigatran Etexilate | 629.4 | 290.1 |
| Dabigatran | 472.3 | 289.1 |
| Dabigatran-d3 (IS) | 475.3 | 292.2[1] |
Note: The precursor ion for this compound would be expected to be approximately m/z 642.4. The product ions would need to be determined experimentally. Ionization is typically performed using positive electrospray ionization (ESI+).
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for the analysis of Dabigatran etexilate, which would be applicable when using this compound as an internal standard.
| Parameter | Dabigatran Etexilate | Dabigatran | Reference |
| Linearity Range | 1.37 - 3000 nM | 1.37 - 1000 nM | [1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 1.37 nM | 1.37 nM | [1] |
| Intra-day Precision (%RSD) | 3.84 - 9.79% | 1.07 - 8.76% | [2] |
| Inter-day Precision (%RSD) | 1.5 - 14.4% | 1.3 - 18.7% | [1] |
| Intra-day Accuracy (%) | 95.84 - 109.44% | 99.4 - 103.42% | [2] |
| Inter-day Accuracy (%) | 99 - 108% | 93 - 115% | [1] |
Signaling Pathway and Logical Relationships
Dabigatran etexilate is a prodrug that is hydrolyzed by esterases to the active form, dabigatran. Dabigatran is a direct thrombin inhibitor. The following diagram illustrates this conversion and the mechanism of action.
Caption: Conversion of Dabigatran Etexilate and its mechanism of action on the coagulation cascade.
These application notes and protocols provide a comprehensive guide for the analytical testing of this compound. All methods should be fully validated according to regulatory guidelines such as those from the FDA or EMA before use in regulated studies.
References
- 1. Conventional liquid chromatography/triple quadrupole mass spectrometer-based metabolite identification and semi-quantitative estimation approach in the investigation of dabigatran etexilate in vitro metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dabigatran Etexilate-d13 In Vitro Anticoagulant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticoagulant properties of dabigatran etexilate-d13 and its active metabolite, dabigatran-d13. Detailed protocols for key assays are provided to enable the assessment of its anticoagulant efficacy. Dabigatran is a potent, reversible, and selective direct thrombin inhibitor.[1][2][3] Dabigatran etexilate is the orally administered prodrug which is converted to the active dabigatran in the body.[4][5][6] The deuterated form, this compound, is frequently used as an internal standard in analytical studies; its pharmacological properties are considered equivalent to the non-deuterated form.
Mechanism of Action
Dabigatran directly and competitively binds to the active site of thrombin (Factor IIa), inhibiting both free and clot-bound thrombin.[2][4][7] This action prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[2][5] By inhibiting thrombin, dabigatran also blocks thrombin-induced platelet aggregation.[1][5]
Bioactivation of Dabigatran Etexilate
Dabigatran etexilate is a double prodrug that undergoes a two-step metabolic activation to its active form, dabigatran. This process is primarily mediated by carboxylesterases in the intestine and liver.[5][6]
Caption: Bioactivation pathway of this compound.
In Vitro Anticoagulant Activity Data
The anticoagulant effect of dabigatran has been quantified in various in vitro assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Constants and IC50 Values for Dabigatran
| Parameter | Value | Species | Source |
| Ki (Thrombin Inhibition) | 4.5 nM | Human | [1] |
| IC50 (Thrombin-induced Platelet Aggregation) | 10 nM | Human | [1] |
| IC50 (Thrombin Generation - ETP) | 0.56 µM | Human | [1] |
Table 2: Dabigatran Concentrations Required to Double Clotting Times in Human Plasma
| Assay | Concentration (µM) | Source |
| Activated Partial Thromboplastin Time (aPTT) | 0.23 | [1] |
| Prothrombin Time (PT) | 0.83 | [1] |
| Ecarin Clotting Time (ECT) | 0.18 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro anticoagulant assays are provided below.
General Workflow for In Vitro Anticoagulant Testing
Caption: General experimental workflow for in vitro anticoagulant assays.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It measures the time taken for plasma to clot after the addition of a contact activator and phospholipids.
Materials:
-
Pooled normal human plasma (platelet-poor)
-
Dabigatran-d13 stock solution
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath at 37°C
Protocol:
-
Prepare a series of dabigatran-d13 dilutions to spike into the plasma, achieving a range of final concentrations (e.g., 0-1 µM).
-
For each concentration, mix 90 µL of pooled normal human plasma with 10 µL of the corresponding dabigatran-d13 dilution. Include a vehicle control.
-
Incubate the plasma-drug mixture at 37°C for 3 minutes.
-
Add 100 µL of pre-warmed aPTT reagent to the plasma mixture.
-
Incubate for a further 5 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl2.
-
Measure the time to clot formation using a coagulometer.
-
Perform each measurement in triplicate.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time for plasma to clot after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium.
Materials:
-
Pooled normal human plasma (platelet-poor)
-
Dabigatran-d13 stock solution
-
PT reagent (thromboplastin)
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath at 37°C
Protocol:
-
Prepare plasma samples spiked with a range of dabigatran-d13 concentrations as described for the aPTT assay.
-
Pipette 100 µL of the plasma-drug mixture into a cuvette and incubate at 37°C for 3 minutes.
-
Add 200 µL of pre-warmed PT reagent to the cuvette to start the reaction.
-
Measure the time to clot formation using a coagulometer.
-
Perform each measurement in triplicate.
Ecarin Clotting Time (ECT) Assay
Principle: The ECT is a specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly activates prothrombin to meizothrombin, which is then inhibited by dabigatran. The clotting time is directly proportional to the concentration of the direct thrombin inhibitor.
Materials:
-
Pooled normal human plasma (platelet-poor)
-
Dabigatran-d13 stock solution
-
Ecarin reagent
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath at 37°C
Protocol:
-
Prepare plasma samples spiked with a range of dabigatran-d13 concentrations.
-
Mix 100 µL of the plasma-drug mixture with 100 µL of saline and incubate at 37°C for 3 minutes.
-
Add 50 µL of the ecarin reagent to initiate clotting.
-
Measure the time to clot formation using a coagulometer.
-
Perform each measurement in triplicate.
Thrombin Time (TT) Assay
Principle: The TT assay directly measures the rate of conversion of fibrinogen to fibrin by exogenously added thrombin. It is highly sensitive to the presence of thrombin inhibitors.
Materials:
-
Pooled normal human plasma (platelet-poor)
-
Dabigatran-d13 stock solution
-
Thrombin reagent (low concentration)
-
Coagulometer
-
Calibrated pipettes
-
Incubator/water bath at 37°C
Protocol:
-
Prepare plasma samples spiked with a range of dabigatran-d13 concentrations.
-
Pipette 200 µL of the plasma-drug mixture into a cuvette and incubate at 37°C for 3 minutes.
-
Add 100 µL of pre-warmed thrombin reagent to start the reaction.
-
Measure the time to clot formation using a coagulometer.
-
Perform each measurement in triplicate.
Dabigatran's Effect on the Coagulation Cascade
References
- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Application Note and Protocol for Dabigatran Etexilate-d13 Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabigatran etexilate is a prodrug that is rapidly converted in the body to its active form, dabigatran, a potent direct thrombin inhibitor used as an anticoagulant.[1] Accurate quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Dabigatran etexilate-d13, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.[2][3] This document provides a detailed protocol for the preparation of plasma samples for the quantification of dabigatran using this compound as an internal standard.
Principle
This protocol employs a protein precipitation method to extract dabigatran and the internal standard, this compound, from human plasma.[4][5] Protein precipitation is a rapid and effective technique for removing proteins that can interfere with LC-MS/MS analysis.[6] Acetonitrile is used as the precipitating agent.[7] Following precipitation and centrifugation, the supernatant is diluted and injected into the LC-MS/MS system for analysis.
Materials and Reagents
-
Dabigatran etexilate reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)[8]
-
Acetonitrile (HPLC or LC-MS grade)[7]
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
1. Dabigatran Etexilate Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of Dabigatran etexilate reference standard.
- Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Store at -20°C.
2. This compound (Internal Standard) Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of this compound.
- Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
- Store at -20°C.
3. Dabigatran Etexilate Working Solutions (for Calibration Curve and Quality Control Samples):
- Prepare a series of working solutions by serially diluting the Dabigatran etexilate stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- The concentration range should cover the expected concentrations in the study samples (e.g., 1 ng/mL to 1000 ng/mL).
4. This compound (Internal Standard) Working Solution (e.g., 100 ng/mL):
- Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
Thawing: Thaw frozen human plasma samples at room temperature.[4]
-
Aliquoting: Vortex the thawed plasma to ensure homogeneity and pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[4] For the calibration curve and quality control (QC) samples, use 100 µL of blank plasma.
-
Spiking (for Calibration and QC): Spike the blank plasma samples with the appropriate Dabigatran etexilate working solutions.
-
Internal Standard Addition: Add 50 µL of the this compound working solution (100 ng/mL) to all samples (blank, calibration, QC, and unknown).[4]
-
Protein Precipitation: Add 250 µL of acetonitrile to each tube.[4]
-
Mixing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution: Dilute the supernatant with an appropriate volume of mobile phase (e.g., 1:1) if necessary.
-
Injection: Inject an aliquot (e.g., 5 µL) of the final solution into the LC-MS/MS system.[4]
LC-MS/MS Analysis
A validated LC-MS/MS method is required for the analysis of dabigatran. The following are typical parameters that can be used as a starting point for method development.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[9] |
| Mobile Phase | A: 10 mM ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[9] |
| Flow Rate | 0.25 mL/min[9] |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| MS/MS Transition | Dabigatran: m/z 472.3 → 289.1[7]This compound (as Dabigatran-d3): m/z 475.3 → 292.1 (example) |
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of a bioanalytical method for dabigatran using a deuterated internal standard.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Dabigatran | 1.19 – 475 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1.19 | 98.5 | 5.2 | 99.1 | 6.8 |
| Low QC | 3.5 | 102.1 | 4.1 | 101.5 | 5.3 |
| Mid QC | 200 | 99.8 | 3.5 | 100.2 | 4.2 |
| High QC | 400 | 101.2 | 2.8 | 100.8 | 3.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor |
| Low QC | 85.2 | 87.1 | 0.98 |
| High QC | 86.5 | 88.0 | 1.01 |
Mandatory Visualization
Caption: Workflow for Dabigatran sample preparation from plasma.
Conclusion
This protocol provides a reliable and reproducible method for the preparation of plasma samples for the quantitative analysis of dabigatran using this compound as an internal standard. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation extraction ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications.
References
- 1. endotell.ch [endotell.ch]
- 2. jetir.org [jetir.org]
- 3. a protein precipitation extraction method [protocols.io]
- 4. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. agilent.com [agilent.com]
- 6. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dabigatran Etexilate-d13 in Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dabigatran Etexilate-d13 as an internal standard in bioequivalence studies of dabigatran etexilate. These guidelines are intended for research, and clinical applications should adhere to regulatory standards.
Introduction
Dabigatran etexilate is an oral prodrug that is rapidly converted to its active form, dabigatran, a direct thrombin inhibitor used as an anticoagulant.[1][2][3] Bioequivalence (BE) studies are crucial for the development of generic formulations to ensure they are therapeutically equivalent to the innovator product. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The stable isotope-labeled standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, leading to high precision and accuracy.[4]
Bioanalytical Method Using this compound
The quantification of dabigatran in biological matrices is central to bioequivalence studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.[5][6]
Experimental Protocol: Quantification of Dabigatran in Human Plasma
This protocol outlines a validated LC-MS/MS method for the simultaneous determination of dabigatran and its prodrug, dabigatran etexilate, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of working internal standard solution (this compound in a suitable solvent like methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.[7]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject it into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
HPLC System: Agilent 1290 Infinity series or equivalent[8]
-
Column: C18 reversed-phase column (e.g., YMC-Triart C18; 50 × 2 mm, 3-μm particle size)[2]
-
Mobile Phase A: 5 mM ammonium formate buffer (pH 7.0 ± 0.1)[8]
-
Mobile Phase B: Acetonitrile[8]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of dabigatran, dabigatran etexilate, and the internal standard.
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 30°C[3]
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B LC/TQ)[8]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dabigatran Etexilate: m/z 629.4 → 290.1[7]
-
This compound (Internal Standard): The specific transition would be dependent on the deuteration pattern. For a d13, the precursor ion would be approximately m/z 642.4. The product ion would likely be the same as the unlabeled compound, m/z 290.1.
4. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity (typically in the range of 1-500 ng/mL)
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Bioequivalence Study Protocol
A typical bioequivalence study for dabigatran etexilate involves a randomized, crossover design in healthy volunteers.
Study Design
-
Design: Single-dose, two-treatment, two-period, two-sequence crossover study under fasting conditions.[9]
-
Population: Healthy male and female volunteers.
-
Treatments:
-
Test Product: Generic dabigatran etexilate formulation.
-
Reference Product: Innovator dabigatran etexilate formulation.
-
-
Washout Period: A sufficient washout period (at least 5 half-lives of dabigatran) should be implemented between the two treatment periods.
Clinical Protocol
-
Inclusion/Exclusion Criteria: Define and screen subjects based on health status.
-
Dosing: Administer a single oral dose of the test or reference product with a specified volume of water after an overnight fast.
-
Blood Sampling: Collect serial blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Pharmacokinetic Analysis:
-
Analyze plasma samples for dabigatran concentrations using the validated LC-MS/MS method.
-
Calculate the following pharmacokinetic parameters for each subject:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
-
Perform statistical analysis on the log-transformed Cmax, AUC0-t, and AUC0-inf. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) should fall within the acceptance range of 80.00% to 125.00%.[9]
-
Data Presentation
The following table summarizes representative pharmacokinetic data from a hypothetical bioequivalence study.
| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 125.6 ± 30.2 | 128.9 ± 32.5 | 97.4% (90.2% - 105.1%) |
| AUC0-t (ng·h/mL) | 1150.8 ± 250.4 | 1185.2 ± 265.7 | 97.1% (91.5% - 103.0%) |
| AUC0-inf (ng·h/mL) | 1180.3 ± 255.1 | 1215.6 ± 270.3 | 97.1% (91.6% - 102.9%) |
Visualizations
Caption: Workflow of a typical bioequivalence study for dabigatran etexilate.
Caption: Detailed workflow for the bioanalytical quantification of dabigatran in plasma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
- 6. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultrasensitive LC-MS/MS quantitation of the N-nitroso-dabigatran etexilate impurity in dabigatran etexilate mesylate using an electrospray ionization technique - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application of Deuterated Dabigatran Etexilate in Clinical Trials: A Guide for Researchers
Introduction
Dabigatran etexilate, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[1][2] To support clinical trials and therapeutic drug monitoring, robust bioanalytical methods are essential for the accurate quantification of dabigatran and its metabolites in biological matrices.[3] Deuterated dabigatran etexilate, such as Dabigatran etexilate-d13, serves as an ideal internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio (m/z).[4][5] The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative bioanalysis, ensuring accuracy and precision in pharmacokinetic and pharmacodynamic assessments during clinical trials.[4]
Application Notes
The primary application of this compound in the context of clinical trials is as an internal standard for the quantitative analysis of dabigatran in biological samples, typically plasma.[4][5] This is crucial for several aspects of drug development:
-
Pharmacokinetic (PK) Studies: Accurate measurement of dabigatran concentrations over time allows for the determination of key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[6][7] This information is vital for dose selection and for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioequivalence Studies: When comparing a new formulation of dabigatran etexilate to an existing one, bioanalytical methods using a deuterated internal standard are employed to demonstrate that the two formulations result in comparable systemic exposure.
-
Drug-Drug Interaction (DDI) Studies: Clinical trials investigating the potential for other medications to affect the pharmacokinetics of dabigatran rely on precise quantification of the drug to assess any significant changes in its concentration when co-administered with other agents.[2][6]
-
Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, such as in patients with renal impairment or when assessing adherence, monitoring dabigatran plasma concentrations can be beneficial. Assays using a deuterated internal standard provide the necessary accuracy for such monitoring.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the bioanalysis of dabigatran using a stable isotope-labeled internal standard.
Table 1: Mass Spectrometry Parameters for Dabigatran and Labeled Internal Standards
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |
| Dabigatran | 472.20[4], 472.300[7] | 289.10[4][7] | Positive ESI (MRM) |
| Dabigatran-13C6 (IS) | 478.20[4] | 295.20[4] | Positive ESI (MRM) |
| Deuterated Dabigatran (d3, IS) | 475[5] | 292[5] | Positive ESI (SRM) |
| Dabigatran Etexilate | 629.464[7] | 290.100[7] | Positive ESI (MRM) |
| Dabigatran Acylglucuronide | 648.382[7] | 289.100[7] | Positive ESI (MRM) |
ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring; SRM: Selected Reaction Monitoring; IS: Internal Standard
Table 2: Bioanalytical Method Validation Parameters for Dabigatran Quantification
| Parameter | Typical Range/Value |
| Linearity Range | 1.016 - 304.025 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4][7] |
| Intra-day and Inter-day Accuracy | 95.84 - 109.44 %[7] |
| Intra-day and Inter-day Precision (%CV) | 1.07 - 9.79 %[7] |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL[4] |
Experimental Protocols
Protocol 1: Quantification of Dabigatran in Human Plasma using LC-MS/MS
This protocol describes a general procedure for the determination of dabigatran concentrations in human plasma samples obtained from clinical trials, using a deuterated internal standard.
1. Materials and Reagents:
-
Dabigatran reference standard
-
This compound (or other stable isotope-labeled dabigatran) as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and/or ammonium formate (for mobile phase preparation)
-
Human plasma (blank, for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation Method):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (containing this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: A suitable gradient program to separate dabigatran from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).
-
MRM Transitions: As specified in Table 1.
-
4. Data Analysis:
-
Integrate the peak areas of dabigatran and the internal standard.
-
Calculate the peak area ratio of dabigatran to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of dabigatran in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, with coadministration of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability and clinical pharmacology of dabigatran etexilate in adolescents. An open-label phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endotell.ch [endotell.ch]
- 6. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dabigatran Etexilate-d13 Solubility and Experimental Guidance
Welcome to the technical support center for Dabigatran etexilate-d13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is the deuterium-labeled form of Dabigatran etexilate, a prodrug of the direct thrombin inhibitor, Dabigatran.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it possesses high permeability but suffers from low aqueous solubility, which can present significant challenges for in vitro and in vivo experimental setups.[3][4][5][6] Its solubility is also highly pH-dependent, exhibiting greater solubility in acidic environments.[5][6][7][8]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: For preparing concentrated stock solutions, organic solvents are recommended. The most commonly used solvents and their approximate solubilities for the non-deuterated form (which is expected to be very similar for the d13 version) are summarized below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | [1] |
| ~ 10 mg/mL | [9] | |
| Dimethylformamide (DMF) | ~ 10 mg/mL | [9] |
| Ethanol | ~ 5 mg/mL | [9] |
| Methanol | Freely soluble | [7][10] |
Note: It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of the compound.[1][11] Stock solutions in organic solvents should be stored at -20°C or -80°C for stability.[1]
Q3: How can I prepare aqueous solutions of this compound for my experiments?
A3: Direct dissolution in aqueous buffers is possible but yields low concentrations. The solubility in PBS (pH 7.2) is approximately 0.3 mg/mL.[9] For higher concentrations in aqueous media, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform further dilutions into your aqueous experimental buffer.[9] Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects in your experiment.[9] Aqueous solutions are not recommended for storage for more than one day.[9]
Q4: Why is tartaric acid often mentioned in the context of Dabigatran etexilate formulations?
A4: The solubility of Dabigatran etexilate is significantly enhanced in acidic conditions.[4][6][7][8][12] Tartaric acid is incorporated into pharmaceutical formulations to create an acidic microenvironment, which promotes the dissolution of the drug upon administration.[4][8][12] This principle can be applied in experimental settings to improve solubility in aqueous media by using acidic buffers (pH < 4.2).[7]
Troubleshooting Guide
Issue: My this compound is not dissolving in the recommended organic solvent.
-
Solution 1: Check Solvent Quality. Ensure you are using a high-purity, anhydrous grade solvent. If using DMSO, it should be newly opened to minimize water content.[1][11]
-
Solution 2: Gentle Warming and Sonication. Gentle warming of the solution (e.g., to 37°C) and brief sonication can aid in the dissolution process.[8]
-
Solution 3: Inert Gas Purge. When preparing stock solutions, purging the solvent with an inert gas such as nitrogen or argon can help to displace oxygen and prevent potential degradation of the compound, which may affect its solubility characteristics.[9]
Issue: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Solution 1: Increase Dilution Factor. The most common reason for precipitation is that the concentration of this compound exceeds its solubility limit in the final aqueous medium. Try preparing a more dilute final solution.
-
Solution 2: Lower the pH of the Aqueous Buffer. Since Dabigatran etexilate is more soluble at acidic pH, lowering the pH of your aqueous buffer (e.g., to pH 4.0) before adding the stock solution can help to keep the compound in solution.[7] Remember to consider the pH compatibility with your experimental system.
-
Solution 3: Use a Co-solvent. In some instances, including a small percentage of a water-miscible organic co-solvent (like ethanol) in your final aqueous solution can improve solubility. However, the potential effects of the co-solvent on the experiment must be carefully evaluated.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
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Weigh out the required amount of this compound solid.
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Add fresh, anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the solution vigorously.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
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Thaw a frozen aliquot of your 10 mg/mL this compound stock solution in DMSO.
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Calculate the volume of the stock solution needed for your desired final concentration. The molecular weight of Dabigatran etexilate is approximately 627.75 g/mol (the d13 version will be slightly higher, but this is a good approximation for initial dilutions).
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Serially dilute the stock solution in your cell culture medium to reach the final concentration of 100 µM. It is advisable to perform intermediate dilutions to ensure accuracy and minimize precipitation.
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Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
-
Use the freshly prepared working solution for your experiment immediately.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dabigatran Etexilate | C34H41N7O5 | CID 135565674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. WO2018229784A1 - Pharmaceutical compositions of dabigatran - Google Patents [patents.google.com]
- 7. WO2015071841A1 - Complexes of dabigatran and its derivatives, process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 8. eprajournals.com [eprajournals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. tapellets.com [tapellets.com]
Technical Support Center: Overcoming Dabigatran Etexilate-d13 Instability in Plasma Samples
Welcome to the technical support center for the analysis of Dabigatran etexilate-d13 in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the instability of this analyte during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in plasma samples?
A1: Dabigatran etexilate is a prodrug that is intentionally designed to be rapidly converted into its active form, dabigatran. This conversion is primarily mediated by carboxylesterases (CES), specifically CES1 and CES2, which are abundant in the liver, intestines, and plasma. The deuterated internal standard, this compound, undergoes the same enzymatic hydrolysis. This inherent instability presents a significant challenge in accurately quantifying the prodrug in plasma samples, as it can be artificially degraded ex vivo after sample collection.
Q2: What are the main degradation products of Dabigatran etexilate in plasma?
A2: The primary degradation pathway in plasma is the hydrolysis of the ester linkages. This results in the formation of two main active metabolites, M1 (BIBR 1087) and M2 (BIBR 0951), and ultimately the active drug, dabigatran. Other degradation pathways that can occur under certain conditions include O-dealkylation and the formation of benzimidic acid derivatives.
Q3: How can I prevent the degradation of this compound in my plasma samples?
A3: To minimize the ex vivo degradation of this compound, a combination of prompt sample processing at low temperatures and the use of esterase inhibitors is crucial. Blood samples should be collected in tubes containing an anticoagulant (e.g., sodium citrate) and immediately placed on ice. Plasma should be separated as soon as possible by centrifugation at low temperatures (e.g., 4°C). The addition of a broad-spectrum esterase inhibitor to the collection tubes or immediately to the separated plasma is highly recommended.
Q4: What are the recommended storage conditions for plasma samples containing this compound?
A4: Once plasma is separated and treated with esterase inhibitors, it should be immediately frozen and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided as they can contribute to analyte degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Complete degradation of the analyte: This can occur due to improper sample handling, such as delayed processing, storage at room temperature, or the absence of esterase inhibitors. | 1. Review your sample collection and processing protocol. Ensure that blood samples are immediately cooled and centrifuged at 4°C. 2. Implement the use of an effective esterase inhibitor cocktail immediately upon blood collection. 3. Ensure plasma samples are stored at -80°C without delay after separation. |
| High variability in analytical results | Inconsistent degradation between samples: This can be caused by variations in the time between sample collection and processing, or inconsistent addition of esterase inhibitors. | 1. Standardize your sample handling workflow to ensure all samples are processed identically and within a strict timeframe. 2. Ensure precise and consistent addition of esterase inhibitors to all samples. 3. Prepare quality control (QC) samples and treat them in the same manner as the study samples to monitor for variability. |
| High concentrations of dabigatran or its metabolites (M1, M2) detected | Significant ex vivo conversion of this compound: This is a direct indicator of inadequate stabilization of the analyte in the plasma sample. | 1. Optimize the concentration and type of esterase inhibitor used. A screening of different inhibitors and concentrations may be necessary. 2. Minimize the time samples spend at room temperature or 4°C during preparation for analysis. |
| Poor recovery of this compound during sample extraction | Analyte degradation during the extraction process: Some extraction conditions (e.g., pH, temperature) might accelerate the degradation of the analyte. | 1. Evaluate the stability of this compound under your specific extraction conditions. 2. Consider performing the extraction at a lower temperature. 3. Ensure the pH of all solutions used during extraction is compatible with the stability of the analyte. |
Quantitative Data on Dabigatran Etexilate Stability
The stability of Dabigatran etexilate is highly dependent on temperature and the presence of esterases. The following table summarizes available data on its degradation.
| Condition | Matrix | Temperature | Time | Remaining Dabigatran Etexilate | Reference |
| Thermal Stress | Solution | 60°C | 4 hours | ~25% | [1] |
| Repackaged Capsules | Air | 30°C / 75% RH | 28 days | 71.6% | [2] |
| Repackaged Capsules | Air | Refrigerator (2-8°C) | 28 days | 98.2% | [2] |
| In Human Plasma | Plasma | 37°C | 60 minutes | <75% (conversion to M1) | [3] |
Note: The degradation in plasma is enzymatic and will vary depending on the specific activity of esterases in the sample.
Experimental Protocols
Protocol for Blood Collection and Plasma Stabilization
This protocol is designed to minimize the ex vivo hydrolysis of this compound in plasma samples.
Materials:
-
Vacutainer tubes containing 3.2% Sodium Citrate anticoagulant.
-
Esterase Inhibitor Cocktail (e.g., a solution of Bis(4-nitrophenyl) phosphate (BNPP) or a commercial inhibitor cocktail).
-
Pipettes and sterile, conical tubes.
-
Refrigerated centrifuge.
-
Wet ice.
-
-80°C freezer.
Procedure:
-
Pre-cool tubes: Before blood collection, pre-cool the sodium citrate Vacutainer tubes on wet ice.
-
Add Esterase Inhibitor: Immediately before blood draw, add the appropriate volume of a concentrated esterase inhibitor cocktail to the collection tube. The final concentration should be optimized, but a common starting point for BNPP is a final concentration of 40 mM.
-
Blood Collection: Draw the blood sample directly into the tube containing the anticoagulant and esterase inhibitor.
-
Gentle Inversion: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.
-
Immediate Cooling: Place the tube immediately back on wet ice.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-labeled, cryo-resistant polypropylene tube.
-
Storage: Immediately freeze the plasma samples at -80°C.
Visualizations
This compound Degradation Pathway
Caption: Enzymatic conversion of this compound.
Recommended Experimental Workflow for Sample Handling
Caption: Recommended sample handling workflow.
References
Dabigatran Etexilate-d13 Fragmentation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of dabigatran etexilate-d13 fragmentation patterns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
A1: this compound is a deuterated form of dabigatran etexilate, where 13 hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays for the quantification of dabigatran and its metabolites. The increased mass of the deuterated standard allows for its clear differentiation from the non-deuterated analyte in the mass spectrometer, while maintaining similar chromatographic behavior.
Q2: What is the expected protonated molecular ion ([M+H]⁺) for dabigatran etexilate and this compound?
A2: The expected protonated molecular ion for dabigatran etexilate is m/z 628.4. For this compound, the expected [M+H]⁺ is m/z 641.4, reflecting the addition of 13 deuterium atoms.
Q3: What are the major fragment ions observed in the MS/MS spectrum of dabigatran etexilate?
A3: The fragmentation of dabigatran etexilate is characterized by the cleavage of its ester and amide bonds. Key fragment ions are summarized in the table below. The fragmentation pattern of dabigatran etexilate has been studied to understand its degradation pathways under various stress conditions, including hydrolysis and oxidation.[1][2][3]
Q4: How does the fragmentation pattern of this compound differ from the non-deuterated form?
A4: The fragmentation pathway of this compound is expected to be identical to that of the non-deuterated compound. However, the mass-to-charge ratio (m/z) of the fragment ions will be shifted depending on whether the deuterium labels are retained on the charged fragment. The table below provides a comparison of the expected key fragments.
Quantitative Data Summary
Table 1: Key Fragment Ions of Dabigatran Etexilate and this compound
| Fragment Ion Description | Dabigatran Etexilate (m/z) | This compound (m/z) |
| [M+H]⁺ | 628.4 | 641.4 |
| Loss of ethyl-alaninate side chain | 472.3 | 485.3 |
| Dabigatran core | 472.3 | 478.2 |
| Benzimidazole core with side chain | 354.2 | 360.2 |
| Pyridin-2-yl-β-alanine ethyl ester | 207.1 | 207.1 |
| Amidino-phenyl group | 248.1 | 254.1 |
| Dabigatran active metabolite | 472.2 | 478.2 |
| Product ion of Dabigatran | 289.1 | 295.2 |
Experimental Protocols
LC-MS/MS Method for Dabigatran Etexilate Analysis
This protocol provides a general framework. Specific parameters may need to be optimized for individual instruments and applications.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 3.0 mm, 2.2 µm particle size) is commonly used.[4]
-
Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile) is typical.[4]
-
Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]
-
Column Temperature: Maintained at 30°C.[4]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, targeting specific precursor-to-product ion transitions.
-
Key MRM Transitions:
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragment ion intensity.
-
Source Parameters: Optimize gas flows (nebulizer, heater, curtain gas) and temperatures for stable and efficient ionization.
-
Troubleshooting Guides
Issue 1: Poor Signal or No Peak for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ion m/z values in the acquisition method. Ensure they match the expected values for the deuterated standard. |
| Degradation of Standard | Dabigatran etexilate is susceptible to hydrolysis. Prepare fresh stock solutions and working standards. Avoid prolonged storage at room temperature.[1] |
| Ion Suppression | Matrix effects from the sample can suppress the ionization of the analyte. Dilute the sample, or improve sample preparation to remove interfering substances. |
| LC Method Issues | Ensure the LC gradient is appropriate to elute the compound. Check for column clogging or degradation. |
| MS Source Contamination | A dirty ion source can lead to poor sensitivity. Clean the ion source according to the manufacturer's instructions. |
Issue 2: Inconsistent Peak Areas or Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique for preparing standards and samples. |
| Sample Evaporation | Keep vials capped and minimize the time samples spend in the autosampler before injection. |
| Autosampler Issues | Check for air bubbles in the syringe or sample loop. Ensure the injection volume is consistent. |
| LC System Instability | Monitor the LC pressure for fluctuations, which could indicate a leak or pump issue. Ensure the mobile phase is properly degassed. |
Issue 3: Presence of Unexpected Peaks or High Background
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. Implement a robust needle wash protocol in the autosampler method. |
| Degradation Products | Dabigatran etexilate can degrade to various products.[1][6] If unexpected peaks are observed, consider the possibility of degradation and investigate the sample handling and storage conditions. |
| Matrix Interferences | If analyzing complex matrices like plasma, endogenous compounds can interfere. Optimize the sample preparation method (e.g., solid-phase extraction) to remove these interferences. |
Visualizations
Caption: Proposed fragmentation pathway of Dabigatran Etexilate.
Caption: Troubleshooting workflow for low signal intensity.
References
- 1. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dabigatran Etexilate-d13 Bioanalysis
Welcome to the technical support center for the bioanalysis of Dabigatran and its deuterated internal standard, Dabigatran etexilate-d13. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate, reproducible results in their LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue when analyzing this compound?
A1: Ion suppression is a matrix effect where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the biological sample.[1][2] This phenomenon occurs in the mass spectrometer's ion source when matrix components compete with the analyte for ionization, leading to a decreased detector response.[3][4] For this compound, which serves as an internal standard (IS), ion suppression can compromise assay accuracy, precision, and sensitivity.[4] If the IS and the analyte (Dabigatran) are affected differently by suppression, it can lead to erroneous quantification.[5]
Q2: What are the most common sources of ion suppression in plasma or serum samples?
A2: The most common sources of ion suppression in biological matrices like plasma and serum are endogenous compounds.[6] Phospholipids are a primary cause of ion suppression.[7] Other significant contributors include proteins, peptides, salts, and metabolites that may be present in high concentrations relative to the analyte.[6][8]
Q3: How can I determine if ion suppression is affecting my assay?
A3: A standard method to detect and map ion suppression is the post-column infusion experiment.[8] In this technique, a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or deviation in the constant analyte signal baseline indicates a region where co-eluting matrix components are causing ion suppression.[8] Comparing the retention time of your analyte and IS to these suppression zones will reveal if your analysis is affected.
Q4: Does using a deuterated internal standard like this compound completely solve the problem of ion suppression?
A4: Not necessarily. While stable isotopically labeled (SIL) internal standards like this compound are the preferred choice to compensate for matrix effects, they are not a panacea.[9] The underlying assumption is that the SIL IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression, keeping the analyte-to-IS ratio constant.[2] However, differences in chromatography (isotopic effect) can sometimes cause the analyte and IS to separate slightly, leading to differential suppression.[10] Furthermore, a SIL IS can sometimes mask underlying issues with the assay, such as poor recovery or analyte instability.[9]
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal Intensity for Dabigatran and/or this compound
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Possible Cause 1: Co-elution with Phospholipids. Phospholipids from the plasma matrix are a major cause of ion suppression in electrospray ionization (ESI).[7]
-
Possible Cause 2: Elution in a "Suppression Zone". The analyte and IS may be eluting at the same time as highly ion-suppressive matrix components, often found at the beginning (solvent front) or end of the chromatographic run.[4][12]
-
Solution: Modify the chromatographic conditions. Adjust the mobile phase composition or the gradient profile to shift the retention time of Dabigatran and its IS away from these suppression zones.[1]
-
Problem 2: Poor Reproducibility (High %CV) Across Different Plasma Lots
-
Possible Cause: Variable Matrix Effects. The composition of biological matrices can vary from one source to another, leading to different degrees of ion suppression between samples.
-
Solution 1: Enhance the sample cleanup procedure. A more robust extraction method like SPE can minimize the variability by removing more interfering components.[11]
-
Solution 2: Prepare matrix-matched calibration standards. Using the same biological matrix for calibrators and QCs as for the unknown samples helps to compensate for consistent matrix effects.[3]
-
Experimental Protocols & Data
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This protocol helps visualize at which retention times matrix components cause ion suppression.
-
Setup: Configure the LC-MS/MS system with the analytical column intended for the Dabigatran assay.
-
Infusion: Using a T-junction placed between the column outlet and the MS inlet, continuously infuse a standard solution of Dabigatran (e.g., 100 ng/mL) at a low flow rate (e.g., 10 µL/min) via a syringe pump.
-
MS Monitoring: Set the mass spectrometer to monitor the MRM transition for Dabigatran. A stable, elevated baseline signal should be observed.
-
Injection: Inject a blank plasma sample that has been processed using your standard sample preparation method (e.g., protein precipitation).
-
Analysis: Monitor the baseline of the infused Dabigatran signal. A drop in the signal indicates a region of ion suppression. The retention time of this drop corresponds to the elution of interfering matrix components.
Data Summary Tables
The selection of a sample preparation technique is a critical step in minimizing ion suppression. The following tables summarize the effectiveness of common methods and provide example starting parameters for LC-MS/MS analysis.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantage | Disadvantage | Typical Phospholipid Removal |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent (e.g., acetonitrile).[6] | Simple, fast, low cost. | Provides the least clean extract; significant ion suppression from phospholipids is common.[7] | Poor to Moderate (~50%)[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[7] | Generally provides cleaner extracts than PPT.[4] | More labor-intensive; can be difficult to automate; analyte recovery can be variable. | Good |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[6] | Provides the cleanest extracts; highly selective; high analyte concentration possible.[11] | Higher cost; requires method development. | Excellent |
Table 2: Example LC-MS/MS Parameters for Dabigatran Analysis
| Parameter | Setting | Rationale / Comment |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for Dabigatran.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization in positive ESI mode.[14] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Standard analytical flow rate. Lower flow rates can sometimes reduce ion suppression.[3] |
| Gradient | 10% B to 90% B over 5 minutes | A typical gradient to elute Dabigatran and separate it from early-eluting salts and late-eluting lipids. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Dabigatran contains basic functional groups that are readily protonated.[15] |
| MRM Transition (Dabigatran) | Q1: 472.2 m/z -> Q3: 289.1 m/z | Precursor and product ions for quantification.[16] |
| MRM Transition (IS) | Varies based on specific deuterated standard used. | A stable, unique transition is required for the internal standard. |
Visualized Workflows and Concepts
Caption: A logical flow for diagnosing and resolving ion suppression issues.
Caption: A guide to choosing the right sample prep technique based on assay needs.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. eijppr.com [eijppr.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. bme.psu.edu [bme.psu.edu]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. researchgate.net [researchgate.net]
- 14. An improved extraction protocol for therapeutic dabigatran monitoring using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Dabigatran Etexilate-d13 Purity and Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dabigatran etexilate-d13.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Dabigatran etexilate?
A1: During the synthesis and storage of Dabigatran etexilate, several related substances and degradation products can arise. The most commonly reported impurities include:
-
Impurity A: Ethyl 3-(2-((4-carbamimidoylphenylamino) methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d] imidazole-5-carboxamido) propanoate
-
Impurity B: 3-[[[2-[[(4-Cyanophenyl)amino]methyl]- 1-methyl-1H-benzimidazol-5-yl]carbonyl]pyridin- 2-ylamino]propionic acid ethyl ester
-
Impurity C: Ethyl-3-(1-{2-[({4-[amino({[(methoxy) carbonyl]imino})methyl]phenyl} amino)methyl]- 1-methyl-1H-1,3-benzodiazol-5-yl}-N-(pyridin-2-yl) formamido) propanoate
-
N-Nitroso Dabigatran etexilate: A potential mutagenic impurity.[1]
Process-related impurities and degradation products from hydrolysis, oxidation, and photolysis can also be present.[2][3][4]
Q2: What analytical techniques are most suitable for purity and impurity analysis of this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and robust method for quantifying this compound and its impurities.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and characterization of unknown impurities and degradation products, offering higher sensitivity and specificity.[3][7]
Q3: How does the analysis of this compound differ from the non-deuterated form?
A3: The analytical methodology for this compound is generally analogous to that of the non-deuterated compound. The primary difference will be the mass of the molecule due to the 13 deuterium atoms, which is critical for mass spectrometry-based detection. Chromatographic behavior under RP-HPLC conditions is expected to be nearly identical, with potentially negligible shifts in retention time. It is crucial to use a mass spectrometer to confirm the identity of the deuterated compound and any of its unique isotopic impurities.
Q4: What are typical acceptance criteria for purity and impurities?
A4: Acceptance criteria are typically defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH). For known impurities, specific limits are set, while for unknown impurities, a general threshold (e.g., not more than 0.10%) is often applied. The total impurity level is also controlled. These limits are established during drug development and are based on the safety and efficacy of the drug substance.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | The basic nature of Dabigatran can cause interactions with acidic silanols on the column. Use a mobile phase with a suitable pH (typically acidic, around 2.5-3.5) and consider adding a competing base like triethylamine (TEA) to the mobile phase.[8] An end-capped column is also recommended. |
| Column Degradation | The column may be nearing the end of its lifespan. Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is optimal. Some methods have reported peak shouldering or splitting with certain solvent ratios.[9] |
Problem 2: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check the HPLC pump for leaks and ensure a consistent flow rate.[10] |
| Inadequate Column Equilibration | Ensure the column is properly equilibrated with the mobile phase before each injection sequence. |
| Mobile Phase Composition Change | Prepare fresh mobile phase and ensure it is well-mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a stable temperature.[11] |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Dabigatran etexilate is susceptible to hydrolysis (acidic and basic conditions), oxidation, and thermal stress.[2][3][12] Prepare samples fresh and avoid exposure to harsh conditions. |
| Contamination | Contamination can originate from the sample, solvent, or glassware. Inject a blank (diluent) to identify any extraneous peaks. |
| Carryover from Previous Injection | Implement a robust needle wash program and, if necessary, inject a blank run between samples. |
| Formation of Degradation Products | If forced degradation studies have been performed, compare the retention times of the unexpected peaks with those of known degradants. |
Problem 4: Poor resolution between this compound and an impurity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation. A gradient elution may be necessary to resolve all impurities.[8] |
| Incorrect Column | Ensure the column chemistry and dimensions are appropriate for the separation. Columns with different selectivities can be tested. |
| Flow Rate is Too High | Reduce the flow rate to allow for better separation. |
Experimental Protocols
Representative RP-HPLC Method for Dabigatran Etexilate Purity and Impurity Analysis
This protocol is a generalized example based on published methods.[5][13] Users should validate the method for their specific application.
-
Instrumentation: HPLC with UV Detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient can be optimized to separate all relevant impurities. A starting condition of 85:15 (A:B) with a linear gradient to 30:70 over 40 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Diluent: A mixture of acetonitrile and water is commonly used.
Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: If available, prepare a stock solution containing known impurities at a specified concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the target concentration.
-
System Suitability Solution: A solution of the this compound standard spiked with key impurities is used to assess the performance of the chromatographic system.
Quantitative Data
Table 1: Typical System Suitability Parameters for Dabigatran Etexilate HPLC Analysis
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between the main peak and the closest eluting impurity |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Example Linearity Data for Dabigatran Etexilate and its Impurities
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Dabigatran Etexilate | 9 - 113 | > 0.999[14] |
| Impurity A | 0.1 - 2.0 | > 0.99 |
| Impurity B | 0.1 - 2.0 | > 0.99 |
| Impurity C | 0.1 - 2.0 | > 0.99 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ) Examples
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Dabigatran Etexilate | 0.075 | 0.248 | [14] |
| Dabigatran Etexilate | 0.51 | 1.54 | [6] |
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemrj.org [chemrj.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. wjpmr.com [wjpmr.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. actascientific.com [actascientific.com]
- 8. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]
- 9. ijpsr.info [ijpsr.info]
- 10. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. iajpr.com [iajpr.com]
Technical Support Center: Dabigatran Etexilate-d13 and Coagulation Assays
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Dabigatran Etexilate-d13 in coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with coagulation assays?
Dabigatran Etexilate is a prodrug that is converted in the body to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2] Thrombin (Factor IIa) is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the basis of a blood clot.[1] By directly binding to and inhibiting thrombin, dabigatran prevents clot formation.[1][2]
This direct inhibition of thrombin is the primary mechanism of interference in many coagulation assays, particularly those that are clot-based and rely on the functional activity of thrombin.[3] The presence of dabigatran in a plasma sample will lead to a dose-dependent prolongation of clotting times in these assays.[4]
Q2: Which coagulation assays are most affected by this compound?
The following assays are known to be significantly affected by dabigatran:
-
Thrombin Time (TT): This assay is extremely sensitive to dabigatran. Even very low concentrations can lead to a significant prolongation of the TT, often beyond the measurable range of the instrument.[5] A normal TT can effectively rule out the presence of clinically relevant dabigatran concentrations.[5]
-
Activated Partial Thromboplastin Time (aPTT): The aPTT is sensitive to dabigatran and will show a dose-dependent prolongation.[6][7] However, the degree of prolongation can vary significantly depending on the specific aPTT reagent used.[8]
-
Ecarin Clotting Time (ECT) and Ecarin Chromogenic Assay (ECA): These assays are also highly sensitive to dabigatran and exhibit a linear correlation with dabigatran concentrations, making them suitable for quantitative assessment.[5][7]
-
Prothrombin Time (PT): The PT is less sensitive to dabigatran than the aPTT or TT.[9] While some prolongation may be observed at higher concentrations, it is not a reliable test for monitoring dabigatran's anticoagulant effect.[5]
-
Fibrinogen (Clauss method): This method can be affected, leading to an underestimation of fibrinogen levels, as it relies on the addition of a standardized amount of thrombin.[10]
-
Activated Protein C (APC) Resistance: Assays for APC resistance that are aPTT-based will be affected.[11]
-
Factor Assays: Intrinsic pathway factor assays (e.g., FVIII, FIX) that are aPTT-based may show falsely low results.[11]
Q3: Are there any coagulation assays that are NOT affected by this compound?
Yes, assays that are not dependent on thrombin activity are generally not affected. These include:
-
Antigen-based assays: Assays that measure the concentration of a protein (e.g., via ELISA) rather than its function are not affected.[3]
-
Chromogenic anti-Xa assays: These assays are designed to measure the activity of Factor Xa inhibitors and are not impacted by direct thrombin inhibitors like dabigatran.
Troubleshooting Guide
Issue: Unexpectedly prolonged clotting times in aPTT or other clot-based assays.
Possible Cause: Presence of this compound in the sample.
Troubleshooting Steps:
-
Confirm the Source of the Sample: Verify if the sample could have been inadvertently contaminated with a this compound standard.
-
Review Experimental Protocol: Ensure that all reagents and buffers used in the assay are free from any potential contamination.
-
Perform a Thrombin Time (TT): A significantly prolonged or clottable TT is a strong indicator of the presence of a direct thrombin inhibitor.
-
Use an Unaffected Assay for Comparison: If possible, measure a relevant parameter using an assay that is not affected by dabigatran (e.g., a chromogenic anti-Xa assay if a Factor Xa inhibitor is being studied) to see if the effect is specific to thrombin-dependent tests.
-
Consider a Quantitative Dabigatran Assay: If the presence of dabigatran is suspected and needs to be confirmed, specialized tests like a dilute Thrombin Time (dTT) or an Ecarin Chromogenic Assay (ECA), calibrated for dabigatran, can provide a quantitative measurement.[5][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for specific quantification.[7]
Data Presentation
Table 1: Summary of Dabigatran's Impact on Common Coagulation Assays
| Assay | Degree of Interference | Observed Effect | Notes |
| Activated Partial Thromboplastin Time (aPTT) | High | Dose-dependent prolongation.[6][7] | Reagent-dependent sensitivity.[8] |
| Prothrombin Time (PT) | Low to Moderate | Minimal to moderate prolongation at therapeutic concentrations.[5][9] | Not reliable for monitoring. |
| Thrombin Time (TT) | Very High | Markedly prolonged, often beyond the instrument's reading range.[5] | A normal result can exclude the presence of dabigatran.[5] |
| Dilute Thrombin Time (dTT) | High (Quantitative) | Linear, dose-dependent prolongation.[5] | Suitable for quantifying dabigatran levels. |
| Ecarin Clotting Time (ECT) / Ecarin Chromogenic Assay (ECA) | High (Quantitative) | Linear, dose-dependent prolongation/signal.[5][7] | Suitable for quantifying dabigatran levels. |
| Fibrinogen (Clauss) | Moderate | Underestimation of fibrinogen concentration.[10] | Interference is due to thrombin inhibition in the assay. |
| Chromogenic Anti-Xa Assays | None | No effect. | Specific for Factor Xa inhibitors. |
| Antigenic Assays (e.g., ELISA) | None | No effect.[3] | Measures protein concentration, not activity. |
Experimental Protocols
Protocol 1: Assessment of aPTT Interference by this compound
-
Objective: To determine the effect of varying concentrations of this compound on the aPTT.
-
Materials:
-
Pooled normal human plasma (citrated)
-
This compound stock solution of known concentration
-
aPTT reagent (e.g., silica-based activator)
-
25 mM Calcium Chloride (CaCl2) solution
-
Coagulometer
-
Precision pipettes and consumables
-
-
Methodology:
-
Prepare a series of dilutions of this compound in pooled normal plasma to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 400 ng/mL).
-
For each concentration, pipette 50 µL of the spiked plasma into a cuvette.
-
Add 50 µL of the aPTT reagent to the cuvette and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Dispense 50 µL of pre-warmed CaCl2 solution into the cuvette to initiate clotting.
-
The coagulometer will measure the time to clot formation in seconds.
-
Perform each measurement in triplicate.
-
Plot the mean aPTT (in seconds) against the this compound concentration.
-
Mandatory Visualizations
Caption: Mechanism of Dabigatran action on the coagulation cascade.
Caption: Troubleshooting workflow for prolonged clotting times.
References
- 1. Laboratory assessment of the anticoagulant activity of dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coagulation Testing For New Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of dabigatran on select specialty coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Coagulation assays and plasma fibrinogen concentrations in real-world patients with atrial fibrillation treated with dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interference of the new oral anticoagulant dabigatran with frequently used coagulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of dabigatran in standardly used clinical assays, whole blood viscoelastic coagulation, and thrombin generation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference of the new oral anticoagulant dabigatran with frequently used coagulation tests [scite.ai]
- 11. aniara.com [aniara.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Dabigatran Quantification: The Case for Dabigatran Etexilate-d13
In the bioanalysis of the direct thrombin inhibitor dabigatran, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis. While several deuterated and carbon-13 labeled analogues of the active moiety, dabigatran, are commonly employed, the use of a labeled version of the prodrug, dabigatran etexilate-d13, presents a unique set of considerations for researchers.
This guide provides a comparative overview of this compound and other commonly used internal standards for the quantification of dabigatran in biological matrices. It includes a summary of their performance characteristics based on published experimental data, detailed experimental protocols, and visualizations to aid in understanding the analytical workflow.
Performance Comparison of Internal Standards
The selection of an internal standard can significantly impact the performance of a bioanalytical method. The following table summarizes the performance of various stable isotope-labeled internal standards for dabigatran quantification as reported in the literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific laboratory, instrumentation, and matrix.
| Internal Standard | Analyte | Linearity (r²) | LLOQ (ng/mL) | Accuracy (%) | Precision (% CV) | Recovery (%) | Matrix Effect (%) | Reference |
| Dabigatran-d3 | Dabigatran | ≥ 0.99 | 1.19 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1] |
| Dabigatran-d4 | Dabigatran | ≥ 0.99 | 1.04 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
| Dabigatran-¹³C₆ | Dabigatran | > 0.99 | 0.46 | < 5 (inaccuracy) | < 6 (inter-assay) | 83.8 - 113.0 | Not explicitly stated | [3] |
| Dabigatran-¹³C₆ | Dabigatran | ≥ 0.9956 | 1.016 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Minimized by MRM | [4] |
| Dabigatran-¹³C₆ | Dabigatran | Not stated | 5 nmol/L | 85-105 | 3.3-10 | 85-105 | 88-102 (IS corrected) | [5] |
Note: Performance data for this compound as an internal standard for dabigatran quantification was not available in the reviewed literature. The table reflects data for internal standards of the active metabolite.
The Rationale for Using a Labeled Prodrug Internal Standard
Using a stable isotope-labeled version of the parent drug (prodrug) as an internal standard for the active metabolite, such as using this compound for dabigatran analysis, is a valid approach, particularly when the conversion from prodrug to active metabolite is rapid and complete ex vivo during sample processing. The underlying principle is that the labeled prodrug will undergo the same chemical transformation to the labeled active metabolite as the analyte, thus accounting for any variability in the conversion process. However, if the conversion is not 100% efficient or is variable, this approach could introduce inaccuracies. Most published methods opt for a labeled version of the active metabolite (e.g., dabigatran-d4 or dabigatran-¹³C₆) as it more closely mimics the behavior of the target analyte throughout the analytical process.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of dabigatran in human plasma, synthesized from multiple published methods.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add the internal standard solution (e.g., dabigatran-¹³C₆ in methanol).
-
Add 900 µL of a protein precipitation solution, such as a 90:10 methanol/0.1 N hydrochloric acid solution[6].
-
Vortex the mixture for 5 seconds to ensure thorough mixing and protein precipitation[3].
-
Centrifuge the samples at 14,000 x g for 5 minutes at room temperature to pellet the precipitated proteins[3].
-
Transfer 500 µL of the clear supernatant to an autosampler vial for analysis[3].
Liquid Chromatography
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 or Phenyl column (e.g., ACQUITY UPLC BEH C18, 2.1x50mm, 1.7µm)[1].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile)[1].
-
Flow Rate: Typically in the range of 0.25 to 1.0 mL/min[1][2].
-
Injection Volume: 1.0 to 10 µL[3].
-
Column Temperature: Maintained at a constant temperature, for example, 40°C or 50°C[1][3].
Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode[1][6].
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1][4][6].
-
MRM Transitions:
Visualizing the Process
To better understand the context of dabigatran analysis, the following diagrams illustrate the metabolic conversion of the prodrug and a typical bioanalytical workflow.
Conclusion
The choice of an internal standard is a critical decision in the development of robust bioanalytical methods for dabigatran. While this compound is commercially available, the most commonly employed and well-documented internal standards are the stable isotope-labeled analogues of the active metabolite, such as dabigatran-d4 and dabigatran-¹³C₆. These have been shown to provide excellent accuracy and precision for the quantification of dabigatran in various biological matrices. Researchers should carefully consider the specifics of their assay, including the potential for incomplete prodrug conversion, when selecting an appropriate internal standard. The protocols and data presented in this guide serve as a valuable resource for drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the Oral Anticoagulants Dabigatran, Rivaroxaban, Apixaban, and Warfarin in Plasma Using Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 7. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Dabigatran Etexilate: The Role of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical compounds is paramount. This guide provides a detailed comparison of analytical methods for the validation of Dabigatran etexilate, with a special focus on the enhanced precision and accuracy offered by the use of a deuterated internal standard, Dabigatran etexilate-d13. The data presented herein is compiled from various validated methods to offer a comprehensive overview for selecting the most appropriate analytical strategy.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. These internal standards co-elute with the analyte of interest, allowing for the correction of variability that can be introduced during sample preparation, injection, and ionization processes. This leads to a more reliable and reproducible quantification of the analyte, which is critical in both preclinical and clinical studies.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of two primary analytical methodologies for Dabigatran etexilate: a highly sensitive LC-MS/MS method employing an isotopically labeled internal standard (representative of a method using this compound) and a widely used Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method without an internal standard.
Table 1: Performance Comparison of Analytical Methods for Dabigatran Etexilate
| Parameter | LC-MS/MS with Isotopically Labeled Internal Standard (e.g., Dabigatran etexilate-¹³C₆)[1] | RP-HPLC without Internal Standard[2][3] |
| Linearity Range | 1.016 - 304.025 ng/mL | 20 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.995 | > 0.999[2][3] |
| Accuracy (% Recovery) | 95.84 - 109.44%[4] | 98.96 - 99.13%[2] |
| Precision (% RSD) | Intra-day: 3.84 - 9.79% Inter-day: 1.07 - 8.76%[4] | Intra-day: 0.09% Inter-day: 0.44%[2] |
| Limit of Detection (LOD) | Not explicitly stated, but high sensitivity is implied | 1.5 µg/mL[2] |
| Limit of Quantitation (LOQ) | 1.016 ng/mL | 2.5 µg/mL[2] |
Table 2: Key Features of Compared Analytical Methods
| Feature | LC-MS/MS with Deuterated Internal Standard | RP-HPLC without Internal Standard |
| Principle | Mass-to-charge ratio detection | UV absorbance detection |
| Selectivity | Very High | Good |
| Sensitivity | Very High | Moderate |
| Matrix Effect Compensation | Excellent (due to co-eluting internal standard) | None |
| Typical Application | Bioanalysis (plasma, tissue), trace level impurity analysis | Routine quality control, content uniformity, dissolution testing |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the two compared methods.
Protocol 1: LC-MS/MS Method with Isotopically Labeled Internal Standard for Dabigatran in Human Plasma
This protocol is based on a method developed for the simultaneous determination of Dabigatran etexilate and its metabolites in human plasma[1][4].
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Dabigatran and its metabolites.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Protocol 2: RP-HPLC Method for Dabigatran Etexilate in Bulk Drug and Dosage Forms
This protocol is a representative method for the routine analysis of Dabigatran etexilate without an internal standard[2][3].
1. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Dabigatran etexilate mesylate in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linearity range (e.g., 20-100 µg/mL).
-
Sample Solution: For capsules, accurately weigh the contents of several capsules, calculate the average weight, and dissolve a portion equivalent to a target concentration in the diluent. For bulk drug, dissolve an accurately weighed amount in the diluent. Filter the solution through a 0.45 µm filter.
2. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 10:90 v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 226 nm[2].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard in bioanalysis.
Caption: Workflow for bioanalysis using a deuterated internal standard.
Caption: The role of a deuterated internal standard in mitigating analytical variability.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpar.com [ijpar.com]
- 3. wjpmr.com [wjpmr.com]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Dabigatran Etexilate Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Dabigatran Etexilate and its active metabolite, Dabigatran, with a focus on cross-validation data. The use of deuterated internal standards, such as Dabigatran Etexilate-d13, is a critical component of robust bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document summarizes key performance data from various studies to aid in the selection and validation of appropriate analytical methodologies.
Data Summary: Performance of Dabigatran Assays
The following tables summarize the quantitative data from various studies on the validation and cross-comparison of assays for Dabigatran and its prodrug, Dabigatran Etexilate. While specific cross-validation data for "this compound" assays is not the primary focus of published literature, the performance of assays quantifying the non-deuterated drug relies heavily on the use of such stable isotope-labeled internal standards for accuracy and precision.
Table 1: Validation Parameters for LC-MS/MS Assays for Dabigatran Etexilate and Dabigatran
| Parameter | Dabigatran Etexilate | Dabigatran | Dabigatran Acylglucuronide | Reference |
| Linearity Range (ng/mL) | 1.00 - 600.00 | 1.00 - 600.00 | - | [1] |
| 1.016 - 304.025 | - | - | [2] | |
| Intra-day Accuracy (%) | 95.84 - 109.44 | 99.4 - 103.42 | 98.37 - 104.42 | [3] |
| Inter-day Accuracy (%) | 95.84 - 109.44 | 99.4 - 103.42 | 98.37 - 104.42 | [3] |
| 98.33 - 110.12 | 98.33 - 110.12 | - | [1] | |
| Intra-day Precision (% RSD) | 3.84 - 9.79 | 1.07 - 8.76 | 2.56 - 4.51 | [3] |
| Inter-day Precision (% RSD) | 3.84 - 9.79 | 1.07 - 8.76 | 2.56 - 4.51 | [3] |
| Recovery (%) | > 89.48 | > 89.48 | - | [1] |
| Limit of Detection (LOD) (µg/mL) | 0.075 | - | - | [4] |
| Limit of Quantification (LOQ) (µg/mL) | 0.248 | - | - | [4] |
Table 2: Comparison of Different Assay Methodologies for Dabigatran Quantification
| Assay Method | Correlation with LC-MS/MS (r²) | Key Findings | Reference |
| Hemoclot Thrombin Inhibitors (HTI) | 0.97 | Excellent overall correlation, but less precise at low concentrations. | [5][6] |
| Ecarin Clotting Assay (ECA) | 0.96 | Excellent overall correlation, performed better than HTI at low concentrations. | [5][6] |
| Activated Partial Thromboplastin Time (aPTT) | 0.58 | Poor correlation; insensitive at therapeutic concentrations. | [5][6] |
| Prothrombin Time-International Normalized Ratio (PT-INR) | - | Not a suitable method for monitoring Dabigatran. | [5][6] |
| Dilute Thrombin Time (dTT) | - | Good linear correlation at lower concentrations. | [7] |
| Ecarin Chromogenic Assay (ECA-II) | - | Good linear correlation over a broad range. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioanalytical assays. Below are summarized protocols for the key experiments cited.
LC-MS/MS Method for Simultaneous Determination of Dabigatran Etexilate and its Metabolites[3]
-
Sample Preparation: Protein precipitation of human plasma samples with acetonitrile. The supernatant is then evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatography: Separation is achieved using a silica-based C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (30:70, v/v), with pH adjusted to 3.0 using formic acid.[1]
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI) in the multiple reaction monitoring (MRM) mode.
-
Internal Standard: Dabigatran-13C6 is often utilized as an internal standard to ensure accuracy.[2]
Coagulation and Chromogenic Assays
-
Sample Preparation: Citrated plasma is obtained by centrifugation of whole blood.[6]
-
Hemoclot Thrombin Inhibitors (HTI) Assay: A diluted plasma sample is incubated with a constant and limiting amount of human thrombin. The clotting time is measured and is proportional to the concentration of the thrombin inhibitor.
-
Ecarin Clotting Assay (ECA): Ecarin, a prothrombin activator from the venom of the saw-scaled viper, is used to convert prothrombin to meizothrombin. The clotting time is then measured, which is directly proportional to the concentration of direct thrombin inhibitors.
-
Ecarin Chromogenic Assay (ECA-II): Similar to the ECA, but instead of measuring a clot, a chromogenic substrate is used to produce a color change that is proportional to the dabigatran concentration.
Visualizing the Workflow and Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow for a typical LC-MS/MS assay and the metabolic pathway of Dabigatran Etexilate.
References
- 1. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajpr.com [iajpr.com]
- 5. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endotell.ch [endotell.ch]
- 7. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dabigatran Etexilate and its Deuterated Analog, Dabigatran Etexilate-d13, in Pharmacokinetic Studies
In the realm of pharmaceutical research and development, understanding the pharmacokinetic profile of a drug is paramount to ensuring its safety and efficacy. This guide provides a comparative overview of Dabigatran etexilate, a direct thrombin inhibitor, and its deuterated counterpart, Dabigatran etexilate-d13. While not therapeutic alternatives, their comparative analysis is crucial for researchers engaged in bioanalytical and pharmacokinetic studies.
Dabigatran etexilate is an orally administered prodrug that is rapidly converted to its active form, dabigatran.[1] Dabigatran reversibly inhibits thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots.[1][2] It is indicated for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[2][3]
This compound is a stable, isotopically labeled version of Dabigatran etexilate, where 13 hydrogen atoms have been replaced with deuterium.[4] This labeling imparts a higher mass to the molecule without significantly altering its chemical properties. Consequently, this compound serves as an ideal internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Dabigatran etexilate and its metabolites in biological matrices.[4]
Pharmacokinetic Profile of Dabigatran Etexilate
The pharmacokinetic properties of dabigatran following the administration of dabigatran etexilate are well-characterized and predictable, which allows for a fixed-dose regimen without the need for routine coagulation monitoring.[1][5] Key pharmacokinetic parameters are summarized in the table below.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours post-administration (fasting) | [1][2][5] |
| Absolute Bioavailability | 3-7% | [2][6] |
| Plasma Protein Binding | ~35% | [2] |
| Volume of Distribution (Vd) | 50-70 L | [2][6] |
| Elimination Half-life (t½) | 12-17 hours in healthy subjects | [5][6] |
| Metabolism | Hydrolysis by esterases to active dabigatran; further metabolism to active acyl glucuronides. Not metabolized by cytochrome P450 isoenzymes. | [1][2][5] |
| Excretion | Primarily renal (~80% of total clearance after IV administration) | [1][6] |
Role of this compound in Pharmacokinetic Analysis
Due to their nearly identical physicochemical properties, this compound and Dabigatran etexilate are expected to exhibit the same absorption, distribution, metabolism, and excretion (ADME) characteristics. This principle is fundamental to its use as an internal standard. By adding a known amount of this compound to a biological sample, any sample loss or variability during extraction and analysis will affect both the analyte (Dabigatran etexilate/dabigatran) and the internal standard to the same extent. This allows for accurate correction and precise quantification of the drug's concentration.
Experimental Protocols
A typical pharmacokinetic study of Dabigatran etexilate in humans involves the following steps:
-
Subject Enrollment and Dosing: Healthy volunteers or patients are administered a single oral dose of Dabigatran etexilate.
-
Blood Sample Collection: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis:
-
A known concentration of the internal standard, this compound, is added to an aliquot of each plasma sample.
-
Proteins in the plasma are precipitated using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant containing the drug and internal standard is transferred and evaporated to dryness.
-
The residue is reconstituted in a mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis: The concentrations of dabigatran and its metabolites are determined using a validated LC-MS/MS method. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original plasma sample.
-
Pharmacokinetic Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalytical quantification of dabigatran in plasma samples using this compound as an internal standard.
Caption: Bioanalytical workflow for pharmacokinetic analysis.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Bioequivalence of Generic Dabigatran Etexilate
This guide provides a comprehensive comparison of the bioequivalence between generic and brand-name dabigatran etexilate, with a focus on the analytical methodologies employed in these studies. The data and protocols presented are intended for researchers, scientists, and drug development professionals.
Dabigatran etexilate, a prodrug, is rapidly converted to its active form, dabigatran, a direct thrombin inhibitor used to prevent thromboembolic events.[1] The bioequivalence of generic formulations is crucial to ensure comparable clinical efficacy and safety to the innovator product, Pradaxa®.
Quantitative Analysis of Bioequivalence
Bioequivalence is typically established by comparing the pharmacokinetic (PK) parameters of the test (generic) and reference (brand) products. The key PK parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). Regulatory agencies generally require the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of Cmax and AUC to fall within the range of 80-125%.
Below are summary tables from various studies that assessed the bioequivalence of generic dabigatran etexilate capsules.
Table 1: Bioequivalence of a Generic Dabigatran Etexilate Capsule (150 mg) in Healthy Chinese Subjects (Fasting) [2]
| Pharmacokinetic Parameter | Analyte | Test (Generic) | Reference (Pradaxa®) | Ratio (T/R) Geometric Mean (%) | 90% Confidence Interval |
| Cmax (ng/mL) | Total Dabigatran | - | - | 99.2 | 92.57 - 106.58 |
| Free Dabigatran | - | - | 99.8 | 93.18 - 106.98 | |
| AUC0-t (ng·h/mL) | Total Dabigatran | - | - | 98.7 | 91.63 - 106.32 |
| Free Dabigatran | - | - | 99.3 | 92.13 - 107.10 | |
| AUC0-∞ (ng·h/mL) | Total Dabigatran | - | - | 99.1 | 92.54 - 106.17 |
| Free Dabigatran | - | - | 99.4 | 92.89 - 106.48 |
Table 2: Bioequivalence of a Generic Dabigatran Etexilate Capsule (150 mg) in Healthy Chinese Subjects (Fed) [2]
| Pharmacokinetic Parameter | Analyte | Test (Generic) | Reference (Pradaxa®) | Ratio (T/R) Geometric Mean (%) | 90% Confidence Interval |
| Cmax (ng/mL) | Total Dabigatran | - | - | 104.9 | 99.30 - 110.74 |
| Free Dabigatran | - | - | 105.3 | 100.05 - 110.89 | |
| AUC0-t (ng·h/mL) | Total Dabigatran | - | - | 101.9 | 98.58 - 105.37 |
| Free Dabigatran | - | - | 102.7 | 99.37 - 106.23 | |
| AUC0-∞ (ng·h/mL) | Total Dabigatran | - | - | 100.8 | 97.75 - 103.99 |
| Free Dabigatran | - | - | 100.7 | 97.59 - 103.98 |
Table 3: Bioequivalence of a Novel Dabigatran Etexilate Tablet (110 mg) vs. Commercial Capsule [3]
| Pharmacokinetic Parameter | Analyte | Test (Tablet) | Reference (Capsule) | Ratio (T/R) Geometric Mean (%) | 90% Confidence Interval |
| Cmax (ng/mL) | Unconjugated Dabigatran | 114.2 | 104.9 | 108.9 | 101.8 - 116.6 |
| AUC0-tz (ng·h/mL) | Unconjugated Dabigatran | 845.0 | 780.0 | 108.3 | 101.4 - 116.0 |
| AUC0-∞ (ng·h/mL) | Unconjugated Dabigatran | 871.0 | 805.0 | 108.2 | 101.4 - 115.6 |
Experimental Protocols
The bioequivalence studies cited generally follow a standardized protocol. Below is a detailed methodology representative of these studies.
Study Design: A typical study is an open-label, randomized, single-dose, two-period, two-sequence crossover study under fasting conditions.[2][4] Some studies also include fed conditions to assess the effect of food on drug absorption.[2] A washout period of at least 7 days is maintained between the two periods.[2]
Study Population: Healthy male and female volunteers, typically between the ages of 18 and 55, are enrolled.[5] Subjects undergo a screening process to ensure they meet inclusion criteria, such as a body mass index (BMI) within a specified range and normal results on clinical laboratory tests.[5]
Dosing and Sample Collection: Subjects receive a single oral dose of the test or reference dabigatran etexilate formulation. Blood samples are collected in tubes containing K3-EDTA at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).[3] Plasma is separated by centrifugation and stored at -80°C until analysis.[3]
Bioanalytical Method: The concentration of dabigatran in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Sample Preparation: Plasma samples are prepared for analysis, often using a protein precipitation or solid-phase extraction method.[6]
-
Internal Standard: A stable isotope-labeled internal standard, such as [¹³C₆] dabigatran, is added to the plasma samples, calibrators, and quality control samples.[3][6] This is crucial for accurate quantification by correcting for variations during sample processing and analysis. The use of a deuterated standard like a "d13" version would serve the same purpose.
-
Chromatography: Separation is achieved on a reverse-phase HPLC column.[3][7]
-
Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.[6] For dabigatran, the mass transition monitored is typically m/z 472.2 → 289.1. For the [¹³C₆] dabigatran internal standard, the transition is m/z 478.2 → 295.2.[3][6]
Visualizations
Metabolic Pathway of Dabigatran Etexilate
Dabigatran etexilate is a double prodrug that undergoes extensive first-pass metabolism by carboxylesterases to form the active moiety, dabigatran.[8][9] This conversion primarily occurs in the gut and liver.[10] Dabigatran itself can then be conjugated with glucuronic acid to form active metabolites.[10]
Caption: Metabolic conversion of dabigatran etexilate to its active form.
Experimental Workflow for Bioequivalence Study
The following diagram illustrates the typical workflow of a clinical bioequivalence study for dabigatran etexilate.
Caption: Workflow of a typical two-period crossover bioequivalence study.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence and pharmacodynamics of a generic dabigatran etexilate capsule in healthy Chinese subjects under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence of a Newly Developed Dabigatran Etexilate Tablet Versus the Commercial Capsule and Impact of Rabeprazole-Induced Elevated Gastric pH on Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioequivalence of the generic and original dabigatran etexilate after a single dose in healthy volunteers | Vasilyuk | Russian Journal of Cardiology [russjcardiol.elpub.ru]
- 5. ClinConnect | Bioequivalence Study of Dabigatran Etexilate Capsules [clinconnect.io]
- 6. researchgate.net [researchgate.net]
- 7. wjpmr.com [wjpmr.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Inter-Laboratory Comparison of Dabigatran Etexilate Measurements: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methods for the measurement of Dabigatran, the active metabolite of Dabigatran etexilate. The data presented is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment, where a deuterated internal standard like Dabigatran etexilate-d13 is essential for accurate quantification by mass spectrometry.
Data Presentation: Performance of Analytical Methods
The following tables summarize the inter-laboratory performance of common analytical methods for Dabigatran quantification. The data is compiled from proficiency testing surveys and multicenter studies, reflecting real-world laboratory performance.
Table 1: Inter-Laboratory Coefficient of Variation (CV) for Dabigatran Assays
| Target Concentration (ng/mL) | Ecarin Chromogenic Assay (ECA) Inter-laboratory CV (%) | Diluted Thrombin Time (dTT) Inter-laboratory CV (%) |
| ~100 | 7.5 - 29.1[1][2] | 11.6 - 17.2[1][2] |
| ~200 | 6.3 - 15.5[1][2] | 9.3 - 12.3[1][2] |
| ~400 | 6.8 - 9.0[1][2] | 7.1 - 11.2[1][2] |
Table 2: Accuracy and Precision of LC-MS/MS Methods for Dabigatran Etexilate and its Metabolites
| Analyte | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%) | Inter-day Precision (%) |
| Dabigatran etexilate | 95.84 - 109.44[3] | 95.84 - 109.44[3] | 3.84 - 9.79[3] | 3.84 - 9.79[3] |
| Dabigatran | 99.4 - 103.42[3] | 99.4 - 103.42[3] | 1.07 - 8.76[3] | 1.07 - 8.76[3] |
| Dabigatran Acylglucuronide | 98.37 - 104.42[3] | 98.37 - 104.42[3] | 2.56 - 4.51[3] | 2.56 - 4.51[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the validation of new analytical methods.
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Dabigatran Etexilate and its Metabolites in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Dabigatran etexilate, Dabigatran, and Dabigatran acylglucuronide.[3]
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A silica-based C18 reverse-phase column.[3]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.[4]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
Protocol 2: Diluted Thrombin Time (dTT) Assay
The dTT assay is a common coagulation-based method for measuring Dabigatran concentration.[5][6]
1. Principle:
-
The patient's plasma is diluted and a known amount of thrombin is added. The time to clot formation is measured and is proportional to the concentration of Dabigatran.
2. Procedure:
-
Patient plasma is typically diluted with normal pooled plasma.[7]
-
A commercial dTT reagent kit is used, containing a fixed concentration of human thrombin.
-
The diluted plasma is incubated at 37°C.
-
The thrombin reagent is added to initiate clotting.
-
The time to clot formation is measured optically or mechanically by a coagulation analyzer.
-
The Dabigatran concentration is determined by comparing the clotting time to a calibration curve prepared with plasma samples containing known concentrations of Dabigatran.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Dabigatran etexilate and its metabolites in plasma using LC-MS/MS with a deuterated internal standard.
Caption: LC-MS/MS workflow for Dabigatran etexilate analysis.
Signaling Pathway of Dabigatran
This diagram illustrates the mechanism of action of Dabigatran as a direct thrombin inhibitor in the coagulation cascade.
Caption: Mechanism of action of Dabigatran.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabigatran Level | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
A Comparative Guide for Researchers: Dabigatran Etexilate vs. Warfarin in Anticoagulation Therapy
An objective analysis of the efficacy, safety, and mechanistic profiles of two leading oral anticoagulants, this guide provides essential data for researchers, scientists, and drug development professionals. Synthesizing findings from pivotal clinical trials and real-world evidence, we present a comprehensive comparison of dabigatran etexilate and warfarin, supported by detailed experimental protocols and visual representations of their pharmacological pathways.
Executive Summary
Dabigatran etexilate, a direct thrombin inhibitor, and warfarin, a vitamin K antagonist, are both effective oral anticoagulants used for the prevention of stroke in patients with non-valvular atrial fibrillation (NVAF) and for the treatment and prevention of venous thromboembolism (VTE), which includes deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical evidence, primarily from the landmark RE-LY and RE-COVER trials, demonstrates that dabigatran offers a predictable anticoagulant effect without the need for routine coagulation monitoring. In contrast, warfarin requires regular monitoring of the international normalized ratio (INR) to maintain its therapeutic window.
In terms of efficacy for stroke prevention in NVAF, dabigatran 150 mg twice daily has been shown to be superior to warfarin, while the 110 mg dose is non-inferior.[1][2] For the treatment of acute VTE, dabigatran is non-inferior to warfarin.[3][4]
The safety profiles of the two drugs differ significantly. Dabigatran is associated with a lower risk of intracranial hemorrhage, a major concern with warfarin therapy.[1][2] However, dabigatran, particularly the 150 mg dose, has been linked to a higher risk of gastrointestinal bleeding compared to warfarin.[1][2]
Data Presentation: Efficacy and Safety Outcomes
The following tables summarize the key quantitative data from pivotal clinical trials comparing dabigatran etexilate and warfarin.
Table 1: Efficacy and Safety of Dabigatran vs. Warfarin in Stroke Prevention in Non-Valvular Atrial Fibrillation (RE-LY Trial)
| Outcome | Dabigatran 110 mg (per year) | Dabigatran 150 mg (per year) | Warfarin (per year) | Hazard Ratio (95% CI) vs. Warfarin |
| Primary Efficacy Outcome | ||||
| Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% | 110 mg: 0.91 (0.74-1.11) 150 mg: 0.66 (0.53-0.82) |
| Primary Safety Outcome | ||||
| Major Bleeding | 2.71% | 3.11% | 3.36% | 110 mg: 0.80 (0.69-0.93) 150 mg: 0.93 (0.81-1.07) |
| Key Secondary Outcomes | ||||
| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | 110 mg: 0.31 (0.17-0.56) 150 mg: 0.26 (0.14-0.49) |
| Ischemic Stroke | 1.34% | 0.92% | 1.20% | 110 mg: 1.11 (0.89-1.40) 150 mg: 0.76 (0.60-0.98) |
| Myocardial Infarction | 0.72% | 0.74% | 0.53% | 110 mg: 1.35 (0.98-1.87) 150 mg: 1.38 (1.00-1.91) |
| All-Cause Mortality | 3.75% | 3.64% | 4.13% | 110 mg: 0.91 (0.80-1.03) 150 mg: 0.88 (0.77-1.00) |
| Intracranial Bleeding | 0.23% | 0.30% | 0.74% | 110 mg: 0.31 (0.20-0.47) 150 mg: 0.40 (0.27-0.60) |
| Gastrointestinal Bleeding | 1.12% | 1.51% | 1.02% | 110 mg: 1.10 (0.86-1.41) 150 mg: 1.50 (1.19-1.89) |
Data sourced from the RE-LY trial.[1][2]
Table 2: Efficacy and Safety of Dabigatran vs. Warfarin in the Treatment of Acute Venous Thromboembolism (Pooled data from RE-COVER and RE-COVER II Trials)
| Outcome | Dabigatran 150 mg twice daily | Warfarin | Hazard Ratio (95% CI) |
| Primary Efficacy Outcome | |||
| Recurrent VTE or VTE-related death | 2.4% | 2.1% | 1.10 (0.65-1.84) |
| Primary Safety Outcome | |||
| Major Bleeding | 1.6% | 1.9% | 0.82 (0.45-1.48) |
| Key Secondary Outcomes | |||
| Any Bleeding | 16.1% | 21.9% | 0.71 (0.61-0.83) |
Data sourced from the pooled analysis of the RE-COVER and RE-COVER II trials.[3][4]
Experimental Protocols
RE-LY (Randomized Evaluation of Long-term Anticoagulant Therapy)
-
Objective: To compare the efficacy and safety of two fixed doses of dabigatran etexilate with dose-adjusted warfarin for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation.[2]
-
Study Design: A multicenter, randomized, open-label trial with blinded endpoint adjudication.[2]
-
Patient Population: 18,113 patients with non-valvular atrial fibrillation and at least one additional risk factor for stroke.[2]
-
Inclusion Criteria: Documented atrial fibrillation within the previous 6 months and at least one of the following: previous stroke or transient ischemic attack, left ventricular ejection fraction <40%, New York Heart Association class II-IV symptoms within 6 months, age ≥75 years, or age 65-74 years with diabetes mellitus, hypertension, or coronary artery disease.[2]
-
Exclusion Criteria: Severe heart valve disorder, stroke within 14 days or severe stroke within 6 months, conditions with an increased risk of hemorrhage, creatinine clearance <30 ml/min, or active liver disease.[2]
-
Interventions:
-
Dabigatran 110 mg twice daily (blinded).
-
Dabigatran 150 mg twice daily (blinded).
-
Warfarin administered in an open-label fashion, with doses adjusted to maintain an INR of 2.0-3.0.[2]
-
-
Primary Outcomes:
-
Statistical Analysis: The primary analysis for efficacy was a non-inferiority comparison of each dabigatran dose with warfarin, followed by a superiority analysis if non-inferiority was established.[1]
RE-COVER and RE-COVER II (Randomized, Double-blind, Double-dummy, Non-inferiority Trials)
-
Objective: To evaluate the efficacy and safety of dabigatran etexilate compared with warfarin for the treatment of acute VTE.[5][6]
-
Study Design: Two virtually identical, multicenter, randomized, double-blind, double-dummy, non-inferiority trials.[5]
-
Patient Population: Patients with acute, symptomatic, objectively confirmed proximal DVT or PE.[7]
-
Inclusion Criteria: Age ≥18 years with a diagnosis of acute symptomatic proximal DVT or PE.[7]
-
Exclusion Criteria: Contraindications to anticoagulant therapy, severe renal impairment, or significant liver disease.[7]
-
Interventions:
-
Primary Outcomes:
-
Efficacy: Composite of recurrent symptomatic VTE or VTE-related death within the 6-month treatment period.[4]
-
-
Statistical Analysis: The primary analysis was designed to establish the non-inferiority of dabigatran compared to warfarin.[5]
Mechanism of Action and Experimental Workflow Visualizations
The distinct mechanisms of action of dabigatran and warfarin are central to their differing clinical profiles.
Caption: Mechanisms of action for Warfarin and Dabigatran.
Caption: High-level workflow of the RE-LY and RE-COVER trials.
Conclusion
Dabigatran etexilate presents a paradigm shift in oral anticoagulation, offering a fixed-dose regimen that obviates the need for routine monitoring, a significant advantage over warfarin. For stroke prevention in NVAF, the 150 mg dose of dabigatran demonstrates superior efficacy to warfarin, while the 110 mg dose offers a comparable efficacy with a better safety profile, particularly a lower risk of major bleeding.[1][2] In the context of VTE treatment, dabigatran is a non-inferior alternative to warfarin with a favorable bleeding profile.[3][4]
The choice between dabigatran and warfarin should be individualized based on patient characteristics, including renal function, risk of bleeding (particularly gastrointestinal), and patient preference. For researchers and drug development professionals, the clinical development of dabigatran serves as a successful example of targeted drug design, moving from the broad-spectrum inhibition of warfarin to a specific molecular target in the coagulation cascade. Future research may focus on the development of reversal agents for direct oral anticoagulants and further defining their role in specific patient populations.
References
- 1. hrsonline.org [hrsonline.org]
- 2. Randomized Evaluation of Long-Term Anticoagulant Therapy - American College of Cardiology [acc.org]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. Critical appraisal of dabigatran in the treatment of deep vein thrombosis and pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nice.org.uk [nice.org.uk]
- 6. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 7. RE-COVER II - American College of Cardiology [acc.org]
Dabigatran Etexilate-d13 vs. Non-Deuterated Dabigatran Etexilate: A Comparative Guide for Preclinical and Clinical Research
For researchers, scientists, and drug development professionals, understanding the nuances between a deuterated and non-deuterated active pharmaceutical ingredient is critical for study design and interpretation. This guide provides a comprehensive comparison of Dabigatran Etexilate-d13 and its non-deuterated counterpart, focusing on their applications in preclinical and clinical research.
Dabigatran etexilate, a direct thrombin inhibitor, is a widely used anticoagulant for the prevention of stroke and systemic embolism.[1][2] The introduction of its deuterated analog, this compound, offers potential advantages in research settings, primarily owing to the kinetic isotope effect. This guide will delve into the known characteristics of both compounds, present available comparative data, and provide detailed experimental protocols.
The Impact of Deuteration on Pharmacokinetics
Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down metabolic processes, particularly those involving cytochrome P450 enzymes, leading to an altered pharmacokinetic profile. While specific comparative pharmacokinetic data for this compound versus the non-deuterated form is not extensively available in published literature, the theoretical advantages of deuteration are well-established and include:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure (AUC) of the parent drug.[3]
-
Reduced Formation of Metabolites: Deuteration can decrease the formation of certain metabolites, which may be desirable if those metabolites are inactive, toxic, or have off-target effects.
-
Increased Bioavailability: By reducing first-pass metabolism, deuteration can potentially increase the amount of active drug that reaches systemic circulation.
In the context of Dabigatran etexilate, which is a prodrug converted to the active dabigatran, deuteration could potentially influence the rate and extent of this bioactivation process. However, without direct experimental data, these remain theoretical advantages that require empirical validation.
Preclinical Research Applications
In preclinical research, this compound is primarily utilized as an internal standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated drug ensures similar extraction and ionization efficiency, while the mass difference allows for clear differentiation and accurate quantification of the non-deuterated analyte in biological matrices.
Preclinical Pharmacokinetics of Dabigatran Etexilate (Non-Deuterated)
| Parameter | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) | Reference |
| Dabigatran | Rat | 10 mg/kg | Oral | 161 | 1.25-1.5 | ~7-9 | - | [4] |
| Dabigatran | Rat | 20 mg/kg | Oral | - | 0.5-2 | - | - | [5] |
| Dabigatran | Rat | 50 mg/kg | Oral | - | 0.5-2 | - | - | [5] |
| Dabigatran | Rhesus Monkey | 5 mg/kg | Oral | - | 2 | - | - | [5] |
Experimental Protocol: Pharmacokinetic Study in Rats
A typical preclinical pharmacokinetic study of dabigatran etexilate in rats would involve the following steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Dabigatran etexilate is administered orally via gavage at a specified dose.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of dabigatran are determined using a validated LC-MS/MS method, with this compound used as an internal standard.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Clinical Research Applications
In the clinical setting, this compound continues to be a valuable tool as an internal standard in bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies of dabigatran.
There are currently no published clinical trials that have evaluated this compound as a therapeutic agent. Therefore, a direct comparison of its clinical efficacy and safety with the non-deuterated form is not possible. Clinical research has extensively focused on the non-deuterated Dabigatran etexilate, establishing its efficacy and safety profile for various indications.
Clinical Pharmacokinetics of Dabigatran Etexilate (Non-Deuterated) in Healthy Volunteers
| Parameter | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) | Reference |
| Dabigatran | 150 mg (single dose) | 161 | 1.25-1.5 | 8-10 | - | [4] |
| Dabigatran | 400 mg (single dose) | 344 | 1.25-1.5 | 8-10 | - | [4] |
| Dabigatran | 150 mg (multiple doses) | 199 (Day 1) | 1.5 | 14-17 | - | [4] |
| Dabigatran | 400 mg (multiple doses) | 303 (Day 1) | 1.5 | 14-17 | - | [4] |
Experimental Protocol: Phase I Clinical Trial (Pharmacokinetics)
A Phase I clinical trial to assess the pharmacokinetics of a new drug entity like a deuterated version of dabigatran etexilate would typically follow this protocol:
-
Study Population: A small group of healthy adult volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose or multiple-ascending dose study.
-
Drug Administration: Participants receive a single oral dose of the investigational drug or placebo.
-
Pharmacokinetic Sampling: Serial blood samples are collected over a specified period (e.g., 48-72 hours) to measure plasma concentrations of the drug and its metabolites.
-
Safety Monitoring: Vital signs, electrocardiograms (ECGs), and adverse events are closely monitored throughout the study.
-
Bioanalysis: Plasma samples are analyzed using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated and statistical analyses are performed to assess dose-proportionality and other pharmacokinetic characteristics.
Mechanism of Action and Bioactivation
The mechanism of action of dabigatran is not altered by deuteration. Dabigatran is a direct, competitive inhibitor of thrombin, the final enzyme in the coagulation cascade. By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.
Dabigatran etexilate is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract, plasma, and liver to the active form, dabigatran.
Bioactivation Pathway of Dabigatran Etexilate
Caption: Bioactivation of the prodrug Dabigatran Etexilate to its active form, Dabigatran.
Mechanism of Action of Dabigatran
Caption: Dabigatran directly inhibits Thrombin, preventing the formation of a fibrin clot.
Conclusion
This compound serves as an indispensable tool in preclinical and clinical research, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart. The theoretical advantages of deuteration, such as improved metabolic stability and a potentially more favorable pharmacokinetic profile, suggest that this compound could offer therapeutic benefits. However, a comprehensive assessment of these potential advantages is currently hampered by the lack of direct comparative preclinical and clinical studies. Future research should focus on head-to-head studies to elucidate the pharmacologic profile of this compound and determine its potential as a therapeutic agent. Until then, its role remains firmly in the analytical realm, supporting the ongoing research and development of direct thrombin inhibitors.
References
- 1. wjpmr.com [wjpmr.com]
- 2. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
